2,3,4,5,6-Pentafluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXLGCOSAFGMDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022119 | |
| Record name | 2,3,4,5,6-Pentafluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-60-8 | |
| Record name | Pentafluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluoroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,3,4,5,6-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,4,5,6-Pentafluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-pentafluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5,6-PENTAFLUOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS06IL3Y2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2,3,4,5,6-Pentafluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5,6-Pentafluoroaniline (CAS No. 771-60-8) is a fluorinated aromatic amine of significant interest in various fields, including pharmaceutical synthesis, liquid crystal development, and materials science.[1] Its unique properties, conferred by the extensive fluorination of the aniline (B41778) ring, make it a valuable intermediate in the synthesis of complex molecules.[1] The five fluorine atoms significantly influence the electron distribution within the molecule, deactivating the aromatic ring towards electrophilic substitution and reducing the basicity of the amino group compared to unsubstituted aniline.[1] This technical guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols and a workflow for its synthesis.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| Molecular Formula | C₆H₂F₅N | [2] |
| Molecular Weight | 183.08 g/mol | [2] |
| Appearance | White to salmon crystalline low melting solid | [3] |
| Melting Point | 33-35 °C | [2][3][4] |
| Boiling Point | 153 °C | [2][3][4] |
| Density | 1.744 g/cm³ | [4] |
| Solubility in Water | Insoluble | [2][3][4] |
| Solubility in Organic Solvents | Soluble in toluene, methanol, and acetone | [2][3] |
| pKa | -0.16 ± 0.10 (Predicted) | [4] |
| Flash Point | 73 °C (163.4 °F) | [4] |
| CAS Number | 771-60-8 | [2] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound like this compound, the melting point is a sharp, well-defined range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or an automated melting point apparatus.
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since this compound is a low-melting solid, its boiling point is determined in the liquid state.
Methodology: Micro Boiling Point Determination
-
Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with oil).
-
Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and bubble out.
-
Observation: Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. The heat is then removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[5]
Density Determination
Density is the mass of a substance per unit volume. For a solid like this compound, the density can be determined by measuring its mass and the volume it displaces.
Methodology: Volume Displacement Method
-
Mass Measurement: A known mass of solid this compound is accurately weighed using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water). The initial volume of the liquid is recorded.
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
-
Final Volume: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
Calculation: The density is calculated by dividing the mass of the solid by its volume.
Solubility Determination
Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.
Methodology: Qualitative and Semi-Quantitative Determination
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A known volume of the solvent (e.g., 1 mL of water or an organic solvent) is added to the test tube.
-
Observation: The mixture is agitated vigorously for a set period. The solubility is observed and categorized as:
-
Soluble: If the solid completely dissolves.
-
Partially Soluble: If some of the solid dissolves.
-
Insoluble: If the solid does not dissolve.
-
-
Quantitative Determination (if required): For a more precise measurement, a saturated solution is prepared at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. This allows for the calculation of solubility in terms of g/100 mL or other standard units.
Synthesis Workflow
This compound can be synthesized through various routes. A common laboratory-scale synthesis involves the Hofmann rearrangement of pentafluorobenzamide. The workflow for this synthesis is illustrated in the diagram below.
Caption: Workflow for the synthesis of this compound via Hofmann rearrangement.
Safety and Handling
This compound is considered a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[6][7]
Applications
The unique electronic properties of this compound make it a valuable building block in several areas:
-
Pharmaceuticals: It serves as a precursor in the synthesis of various specialized compounds and drug candidates.[2] The incorporation of fluorine atoms can enhance the metabolic stability and binding affinity of drug molecules.[8]
-
Liquid Crystals: It is used in the manufacturing of advanced liquid crystal materials.[8]
-
Catalysis: It is used in the preparation of pentafluorophenylammonium triflate, which is an efficient catalyst for esterification and thioesterification reactions.[3]
-
Coordination Chemistry: It is used in the synthesis of titanium complexes with salicylaldiminato ligands and forms metal-drug complexes.[3]
This guide provides a foundational understanding of the physicochemical properties of this compound, essential for its safe handling and effective application in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 7. pennwest.edu [pennwest.edu]
- 8. alnoor.edu.iq [alnoor.edu.iq]
An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5,6-Pentafluoroaniline
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the melting and boiling point data for 2,3,4,5,6-Pentafluoroaniline (CAS No: 771-60-8). This compound is a critical intermediate in various complex syntheses, particularly within the pharmaceutical and material science sectors.[1] A thorough understanding of its physical properties is essential for its effective handling, purification, and application in synthetic chemistry.[1]
Physicochemical Data
This compound typically presents as a white to salmon-colored crystalline, low-melting solid.[2][3][4] Its key physical properties are summarized in the table below.
| Property | Value | Source |
| Melting Point | 33-35 °C | [1][2][4][5][6][7] |
| 33-38 °C | [3] | |
| 35-36 °C | [2] | |
| Boiling Point | 153 °C | [1][2][4][5][7] |
Experimental Protocols
The reported melting and boiling points are typically determined using standard laboratory techniques. While specific experimental documentation for this compound is proprietary to various suppliers, the following outlines generally accepted methodologies.
a) Melting Point Determination (Capillary Method)
A common and accurate method for determining the melting point of a crystalline solid involves using a melting point apparatus, such as a DigiMelt or similar device.
-
Sample Preparation: A small amount of dry, pure this compound is packed into a capillary tube to a height of approximately 2-3 mm.[8]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Approximate Melting Range Determination: A rapid heating run (e.g., 10-20 °C/min ramp rate) is initially performed to determine an approximate melting range.
-
Precise Melting Point Determination: A new sample is prepared and heated to a temperature approximately 15-20 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[8]
b) Boiling Point Determination (Simple Distillation)
The boiling point is determined by distillation at atmospheric pressure.
-
Apparatus Setup: The apparatus for simple distillation is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.[8] The thermometer bulb is positioned so that its top is level with the bottom of the side-arm leading to the condenser.
-
Procedure: A sample of this compound is placed in the distillation flask with boiling chips to ensure smooth boiling.[8] The liquid is heated, and as it boils, the vapor travels into the condenser, where it cools and liquefies, dripping into the receiving flask.
-
Data Recording: The temperature is recorded when it stabilizes as the liquid is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point. It is important to note that reported boiling points are typically standardized to sea-level pressure (760 mmHg).
Synthesis Workflow Visualization
This compound can be synthesized via a Hofmann rearrangement of pentafluorobenzamide. The general workflow for this chemical transformation is outlined below.
Caption: Synthesis workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. 147080500 [thermofisher.com]
- 4. This compound | 771-60-8 [chemicalbook.com]
- 5. 2,3,4,5,6-五氟苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | CAS#:771-60-8 | Chemsrc [chemsrc.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
Navigating the Solubility Landscape of 2,3,4,5,6-Pentafluoroaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,5,6-Pentafluoroaniline in various organic solvents. While specific quantitative data remains elusive in publicly accessible literature, this document outlines the qualitative solubility profile, provides detailed experimental protocols for determining precise solubility, and presents a logical workflow for such an investigation. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where this compound is of interest.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is a critical physicochemical property that influences a wide range of applications, from reaction kinetics and purification to formulation and bioavailability in drug development. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes will have higher solubility in solvents with similar polarity.
For this compound, the presence of a polar amine (-NH2) group and a highly fluorinated, nonpolar aromatic ring creates a unique solubility profile. The five fluorine atoms significantly increase the hydrophobicity of the molecule.[1]
Qualitative Solubility Profile
Multiple sources indicate that this compound exhibits poor solubility in water.[1][2][3][4][5][6] This is attributed to the dominant hydrophobic character imparted by the perfluorinated phenyl ring.[1]
Conversely, it is widely reported to be soluble in a range of common organic solvents.[1][2][3][4][5][6] This is due to the favorable interactions between the nonpolar fluorinated ring and the organic solvents. Solvents in which this compound is known to be soluble include:
-
Ketones: Acetone[2]
While these sources confirm solubility, they do not provide specific quantitative values (e.g., g/100 mL or mol/L) at various temperatures. To obtain this critical data for research and development purposes, experimental determination is necessary.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in the aforementioned organic solvents. The following table is therefore presented as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Solubility (mol fraction) |
| Toluene | ||||
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| User-defined solvent |
Experimental Protocols for Solubility Determination
To obtain the quantitative data required for the table above, the following detailed experimental protocols are provided. The most common and reliable methods for determining the solubility of a solid in a liquid are the Isothermal Saturation Method and subsequent analysis, often by gravimetry or a suitable spectroscopic or chromatographic technique.
Isothermal Saturation Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant). A typical equilibration time is 24-48 hours.
-
Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter that has been pre-warmed to the experimental temperature. This step is critical to remove any remaining microscopic solid particles.
-
Analysis: Accurately determine the concentration of this compound in the filtered saturated solution using one of the analytical methods described below.
Analytical Methods for Concentration Determination
1. Gravimetric Analysis
This is a straightforward method that relies on the evaporation of the solvent to determine the mass of the dissolved solute.
Procedure:
-
Weighing: Accurately weigh a clean, dry evaporating dish or vial.
-
Sample Addition: Pipette a precise volume of the filtered saturated solution into the pre-weighed container.
-
Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood at a temperature that will not cause decomposition of the solute. A vacuum oven at a low temperature can also be used.
-
Drying: Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight in a vacuum oven.
-
Final Weighing: Accurately weigh the container with the dried solute.
-
Calculation: The mass of the dissolved this compound is the final weight minus the initial weight of the empty container. The solubility can then be calculated in the desired units (e.g., g/100 mL, mol/L).
2. Chromatographic and Spectroscopic Methods
For greater accuracy and the ability to analyze smaller sample volumes, instrumental methods are often preferred.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve must first be prepared using standard solutions of this compound of known concentrations. The filtered saturated solution is then appropriately diluted and injected into the HPLC system. The concentration is determined by comparing the peak area of the sample to the calibration curve.
-
UV-Vis Spectroscopy: This method is suitable if this compound has a distinct chromophore and the solvent does not absorb at the same wavelength. A calibration curve is generated by measuring the absorbance of a series of standard solutions. The absorbance of a diluted sample of the saturated solution is then measured, and its concentration is determined from the calibration curve using the Beer-Lambert law.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Signaling Pathways and Logical Relationships
In the context of solubility, there isn't a biological "signaling pathway." However, we can represent the logical relationships influencing the solubility of this compound as a diagram.
References
Introduction to NMR Spectroscopy of Fluorinated Compounds
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,3,4,5,6-Pentafluoroaniline
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of key chemical entities is paramount. This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This technical guide provides a detailed analysis of its ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra, including experimental protocols and interpretation of the spectral data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure. The presence of fluorine atoms in a molecule introduces unique NMR characteristics. The ¹⁹F nucleus, with a natural abundance of 100% and a spin of ½, is highly sensitive in NMR experiments, providing sharp signals over a wide chemical shift range. This large chemical shift dispersion is particularly advantageous for resolving signals from different fluorine atoms within a molecule.
In the case of this compound, both ¹H and ¹⁹F NMR are essential for complete structural characterization. The ¹H NMR spectrum provides information about the amine protons, while the ¹⁹F NMR spectrum reveals the distinct electronic environments of the ortho, meta, and para fluorine atoms on the aromatic ring. Furthermore, spin-spin coupling between the protons and fluorine atoms (H-F coupling) and between the different fluorine atoms (F-F coupling) provides valuable connectivity information.
¹H and ¹⁹F NMR Spectral Data
The following tables summarize the key ¹H and ¹⁹F NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| -NH₂ | ~3.7 (broad) | Singlet |
Note: The chemical shift of the amine protons can be variable and is dependent on solvent, concentration, and temperature.
Table 2: ¹⁹F NMR Spectral Data for this compound
| Fluorine Atoms | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| F-2, F-6 (ortho) | -164.5 | Triplet of doublets | ³J(F2-F3) ≈ 21, ⁴J(F2-F4) ≈ 2, ⁵J(F2-F5) ≈ 8 |
| F-4 (para) | -160.0 | Triplet | ³J(F4-F3) = ³J(F4-F5) ≈ 21 |
| F-3, F-5 (meta) | -154.5 | Triplet of triplets | ³J(F3-F2) = ³J(F5-F6) ≈ 21, ³J(F3-F4) = ³J(F5-F4) ≈ 21, ⁴J(F3-F5) ≈ 2 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.
Experimental Protocols
Acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound requires careful attention to the experimental setup.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.
-
Concentration : Prepare a solution with a concentration of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard : For ¹H NMR, tetramethylsilane (B1202638) (TMS) is typically used as an internal standard (0 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (B1203771) (-164.9 ppm) can be used for referencing.
NMR Spectrometer Parameters
The following are typical parameters for a 400 MHz NMR spectrometer.
For ¹H NMR:
-
Pulse Program : Standard single-pulse sequence.
-
Number of Scans : 16-64, depending on the concentration.
-
Relaxation Delay : 1-2 seconds.
-
Spectral Width : 0-15 ppm.
-
Acquisition Time : 2-4 seconds.
For ¹⁹F NMR:
-
Pulse Program : Standard single-pulse sequence, often with proton decoupling.
-
Number of Scans : 64-256 to improve the signal-to-noise ratio.
-
Relaxation Delay : 2-5 seconds. A longer delay is often necessary for accurate integration in quantitative studies.
-
Spectral Width : A wide spectral width (e.g., -100 to -200 ppm) should be used initially to locate all fluorine signals.
-
Acquisition Time : 1-2 seconds.
Data Interpretation and Structural Elucidation
The ¹H NMR spectrum of this compound is relatively simple, showing a broad singlet for the two equivalent amine protons. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
The ¹⁹F NMR spectrum is more complex and informative. The three distinct signals correspond to the three different chemical environments of the fluorine atoms:
-
Ortho (F-2, F-6) : These two fluorine atoms are equivalent and appear as a triplet of doublets. The large coupling constant (~21 Hz) is due to the three-bond coupling with the adjacent meta fluorines (F-3 and F-5). The smaller doublet splitting arises from the five-bond coupling to the para fluorine (F-4), and the even smaller triplet splitting is from the four-bond coupling to the other meta fluorine.
-
Para (F-4) : This fluorine atom is unique and appears as a triplet due to the equal three-bond coupling to the two adjacent meta fluorines (F-3 and F-5).
-
Meta (F-3, F-5) : These two fluorine atoms are equivalent and show the most complex pattern, a triplet of triplets. This is due to the three-bond couplings to the adjacent ortho and para fluorines.
The observed coupling patterns are a classic example of a strongly coupled spin system in a substituted aromatic ring and are crucial for the unambiguous assignment of each fluorine resonance.
Visualization of Spin-Spin Coupling
The following diagram, generated using the DOT language, illustrates the spin-spin coupling relationships in this compound.
Caption: Spin-spin coupling network in this compound.
Experimental Workflow
The logical flow for NMR analysis of this compound is depicted in the following workflow diagram.
Caption: General workflow for NMR analysis of this compound.
This comprehensive guide provides the essential ¹H and ¹⁹F NMR data and methodologies for the analysis of this compound, serving as a valuable resource for researchers in the fields of chemistry and drug development.
In-Depth Technical Guide to the Infrared Spectrum of 2,3,4,5,6-Pentafluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2,3,4,5,6-pentafluoroaniline. The information contained herein is intended to aid researchers and professionals in the identification, characterization, and quality control of this important chemical intermediate. This document summarizes the key vibrational frequencies, provides a detailed experimental protocol for acquiring the spectrum, and presents a logical workflow for its interpretation.
Data Presentation: Vibrational Frequencies
The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups and aromatic scaffold. The table below summarizes the principal absorption bands, their corresponding vibrational modes, and typical intensity levels. The experimental values are estimated from available spectral data and are supported by theoretical calculations.[1]
| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |
| 3480 - 3520 | N-H Asymmetric Stretch | Medium |
| 3390 - 3430 | N-H Symmetric Stretch | Medium |
| 1620 - 1650 | N-H Scissoring (Bending) | Medium-Strong |
| 1500 - 1530 | Aromatic C=C Stretch | Strong |
| 1300 - 1350 | C-N Stretch | Medium |
| 1100 - 1250 | C-F Stretch | Strong, Multiple Bands |
| 950 - 1050 | C-F Stretch | Strong, Multiple Bands |
| 750 - 850 | N-H Wagging | Medium, Broad |
| Below 700 | C-F Bending | Medium-Weak |
Experimental Protocols
The acquisition of a high-quality infrared spectrum of solid this compound can be achieved using standard solid-state sampling techniques. The following are detailed methodologies for the Potassium Bromide (KBr) pellet method and the Nujol mull technique.
Potassium Bromide (KBr) Pellet Method
This is a common technique for obtaining high-quality infrared spectra of solid samples.
Materials:
-
This compound
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any adsorbed water. Store the dried KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.
-
Grinding: Add the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the powdered mixture to the die of a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
Nujol Mull Technique
This method is an alternative for solids that are difficult to press into a KBr pellet or may react with KBr.
Materials:
-
This compound
-
Nujol (mineral oil)
-
Agate mortar and pestle
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Place a small amount (2-5 mg) of this compound in an agate mortar.
-
Mulling: Add one to two drops of Nujol to the sample. Grind the mixture until a uniform, thick paste (mull) is formed.
-
Sample Mounting: Apply a small amount of the mull to the surface of one salt plate. Place the second salt plate on top and gently rotate to spread the mull into a thin, even film between the plates.
-
Spectral Acquisition: Place the salt plate assembly in the sample holder of the FTIR spectrometer and acquire the spectrum. Be aware that the Nujol itself will have characteristic C-H stretching and bending absorptions in the spectrum, which will be superimposed on the sample's spectrum.
Mandatory Visualization
Logical Workflow for IR Spectrum Interpretation
The following diagram illustrates a logical workflow for the interpretation of the IR spectrum of this compound.
Caption: A flowchart outlining the systematic approach to interpreting the IR spectrum of this compound.
References
In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2,3,4,5,6-Pentafluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of 2,3,4,5,6-pentafluoroaniline. The information presented herein is crucial for the identification and structural elucidation of this compound in various research and development settings.
Core Data Presentation
The fragmentation of this compound under electron ionization results in a characteristic mass spectrum dominated by the molecular ion and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal ions, are summarized in the table below. The molecular weight of this compound is 183.08 g/mol , and its molecular formula is C₆H₂F₅N.[1]
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Neutral Loss |
| 183 | 100 | [C₆H₂F₅N]⁺• (Molecular Ion) | - |
| 164 | ~20 | [C₆H₂F₄N]⁺ | HF |
| 156 | ~15 | [C₅HF₅]⁺• | HCN |
| 133 | ~30 | [C₅F₄N]⁺ | CF₂ |
| 117 | ~25 | [C₅F₃]⁺ | HCN, F₂ |
| 93 | ~10 | [C₄F₃]⁺ | C₂F₂, HCN |
Note: Relative intensities are estimated from the NIST EI mass spectrum and may vary slightly between instruments.
Fragmentation Pathways and Mechanisms
The fragmentation of the this compound molecular ion (m/z 183) proceeds through several key pathways, primarily involving the elimination of neutral molecules such as hydrogen fluoride (B91410) (HF), hydrogen cyanide (HCN), and difluorocarbene (CF₂). The expulsion of difluorocarbene is a noted fragmentation pathway for polyfluorinated aromatic compounds.
A primary fragmentation step involves the loss of a hydrogen fluoride molecule to yield the ion at m/z 164. Another significant fragmentation pathway is the elimination of hydrogen cyanide, leading to the fragment ion at m/z 156. A notable fragmentation, characteristic of some polyfluorinated aromatics, is the loss of a difluorocarbene (CF₂) radical, resulting in the ion at m/z 133. Subsequent fragmentations involve further losses of fluorine and carbon-containing neutral species.
Experimental Protocols
The mass spectral data for this compound is typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
Sample Introduction: The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation from a mixture or a direct insertion probe for pure compounds. The sample must be in the gas phase for EI to occur.
Ionization: Gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]⁺•). The high energy of the electron beam also imparts excess internal energy to the molecular ion, leading to fragmentation.
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
Typical EI-MS Parameters:
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 40-500
-
Scan Rate: 1-2 scans per second
References
Unveiling the Solid-State Architecture of 2,3,4,5,6-Pentafluoroaniline: A Technical Guide
For Immediate Release
A comprehensive guide providing an in-depth analysis of the crystal structure of 2,3,4,5,6-Pentafluoroaniline, a key building block in pharmaceutical and materials science. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions that govern its solid-state assembly, offering valuable insights for researchers, scientists, and drug development professionals.
The precise three-dimensional arrangement of molecules in the solid state is a critical determinant of the physical and chemical properties of a compound. For this compound, a versatile intermediate in the synthesis of a wide range of functional molecules, a thorough understanding of its crystal structure is paramount for controlling its reactivity, solubility, and ultimately, its performance in various applications. This technical guide summarizes the key crystallographic data and provides a detailed look into the experimental procedures used for its determination.
Crystallographic Profile
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca. The unit cell parameters and other key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₆H₂F₅N |
| Formula Weight | 183.08 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a | 7.635(2) Å |
| b | 12.039(3) Å |
| c | 14.155(4) Å |
| α, β, γ | 90°, 90°, 90° |
| Volume | 1300.0(6) ų |
| Z | 8 |
| Density (calculated) | 1.868 Mg/m³ |
| Temperature | 293(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.113 |
| CCDC Number | 651474 |
Molecular Geometry and Intermolecular Interactions
In the crystalline state, the pentafluorophenyl ring of the molecule is essentially planar. The exocyclic C-N bond lies nearly in the plane of the aromatic ring. The crystal packing is dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions.
A notable feature of the crystal structure is the presence of N—H···F hydrogen bonds. These interactions, along with potential π-π stacking of the electron-deficient aromatic rings, play a crucial role in the formation of the three-dimensional supramolecular architecture. The C—C—C bond angles within the aromatic ring show slight deviations from the ideal 120°, a phenomenon also observed in other fluorinated aniline (B41778) derivatives.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound involved the following key steps:
-
Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound.
-
Data Collection: A suitable crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using molybdenum radiation. A full sphere of data was collected by performing ω and φ scans.
-
Structure Solution and Refinement: The collected diffraction data was processed to yield the unit cell parameters and intensity of each reflection. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to the nitrogen atom were located in a difference Fourier map and refined isotropically.
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
Conclusion
This technical guide provides a foundational understanding of the crystal structure of this compound. The detailed crystallographic data and insights into the intermolecular interactions are essential for professionals engaged in the design and synthesis of new materials and pharmaceuticals. The elucidated solid-state structure will aid in the rational design of co-crystals, polymorph screening, and the prediction of physicochemical properties.
References
A Technical Guide to Computational Chemistry and DFT Studies of Pentafluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentafluoroaniline (PFA), with the chemical formula C₆F₅NH₂, is a fluorinated aromatic amine that serves as a critical building block in various fields, including materials science and medicinal chemistry. Its unique electronic properties, imparted by the five highly electronegative fluorine atoms, make it a valuable monomer for the synthesis of novel conducting polymers and an important intermediate in the creation of complex organic molecules.[1][2] Understanding the precise molecular structure, vibrational characteristics, and electronic behavior of pentafluoroaniline is paramount for designing new materials and predicting its reactivity.
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective approach to investigate these properties at the quantum level.[3] DFT calculations allow researchers to model molecular geometries, predict spectroscopic data, and analyze electronic structures, such as the frontier molecular orbitals (HOMO and LUMO), which are crucial for determining chemical reactivity.[4][5] This technical guide provides an in-depth overview of the application of DFT methods to the study of pentafluoroaniline, summarizing key findings, detailing computational protocols, and visualizing essential concepts.
Computational Methodologies and Protocols
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set.[3] For fluoroaniline (B8554772) derivatives, studies have demonstrated that the B3LYP hybrid functional provides a good balance of accuracy and computational cost.
Detailed Computational Protocol
The data presented in this guide is primarily derived from studies employing the following protocol, which is considered a reliable standard for this class of molecules:
-
Software: Gaussian 09 or similar quantum chemistry packages.[6]
-
Method: Density Functional Theory (DFT).
-
Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).[7][8]
-
Basis Set: Pople-style basis sets, specifically 6-311+G** or 6-311++G(d,p), are commonly used to provide sufficient flexibility for describing the electronic structure of the fluorinated system.[7][8]
-
Procedure:
-
Geometry Optimization: The molecular structure is first optimized to find the lowest energy conformation (a stationary point on the potential energy surface).
-
Frequency Calculation: A vibrational frequency analysis is then performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. This step also yields predicted infrared (IR) and Raman spectra.[6]
-
Electronic Property Calculation: Single-point energy calculations are used to determine various electronic properties, including molecular orbital energies (HOMO, LUMO), dipole moments, and Mulliken population analysis.[4]
-
Standard DFT Workflow Visualization
The logical flow of a typical DFT study for a small molecule like pentafluoroaniline is illustrated below.
References
- 1. echemi.com [echemi.com]
- 2. 2,3,4,5,6-Pentafluoroaniline | 771-60-8 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 7. asianpubs.org [asianpubs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
In-Depth Technical Guide: Toxicological Profile of 2,3,4,5,6-Pentafluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5,6-Pentafluoroaniline is a fluorinated aromatic amine utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.[1] Its highly fluorinated structure imparts unique chemical properties, but also necessitates a thorough understanding of its toxicological profile for safe handling and risk assessment. This guide provides a comprehensive overview of the available toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.
Quantitative Toxicological Data
The acute toxicity of this compound has been evaluated in rodent models. The following table summarizes the available quantitative data.
| Test | Route of Exposure | Species | Dose (LD50) | Reference |
| Acute Toxicity | Intraperitoneal | Rat | 390 mg/kg | [2][3] |
| Acute Toxicity | Intraperitoneal | Mouse | 384 mg/kg | [2][3] |
LD50: The dose that is lethal to 50% of the tested population.
Hazard Identification and Health Effects
This compound is classified as a hazardous substance. The primary health hazards are:
-
Acute Toxicity (Harmful if Swallowed): Animal studies indicate that ingestion may cause serious health damage or be fatal.[2]
-
Skin, Eye, and Respiratory Irritation: The compound is irritating to the skin, eyes, and respiratory system.[2][4] Direct contact can cause inflammation, and inhalation may lead to respiratory irritation and potential lung damage.[2]
-
Methemoglobinemia: Like many aromatic amines, this substance and its metabolites may interfere with oxygen uptake by binding to hemoglobin, leading to a condition known as methemoglobinemia, a form of anoxia.[2]
-
Potential for Cumulative Health Effects: There is limited evidence to suggest that repeated or long-term occupational exposure may lead to cumulative health effects impacting various organs or biochemical systems.[2] High chronic doses of arylamines, in general, have been associated with congestion of the spleen and tumor formation.[3]
Experimental Protocols
The following sections detail the likely experimental methodologies for the toxicological endpoints based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Toxicity (Intraperitoneal LD50)
The reported intraperitoneal LD50 values were likely determined following a protocol similar to the principles outlined in OECD Test Guideline 401 (Acute Oral Toxicity), adapted for intraperitoneal administration.
Objective: To determine the median lethal dose (LD50) of a substance when administered as a single intraperitoneal injection.
Experimental Workflow:
Caption: Workflow for an acute intraperitoneal toxicity study.
Methodology Details:
-
Test Animals: Healthy, young adult rodents (rats or mice) are used. Typically, animals of a single sex (often females, as they can be more sensitive) are used in sufficient numbers for statistical analysis.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water.
-
Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle. The concentration is adjusted to deliver the appropriate dose in a constant volume (e.g., 10 mL/kg body weight).
-
Administration: A single dose is administered by intraperitoneal injection to each animal.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality shortly after dosing and at least once daily for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.
-
Data Collection: The number of dead animals in each dose group is recorded. Body weights are measured before dosing and periodically during the observation period.
-
Pathology: All animals (those that die during the study and survivors at the end) undergo a gross necropsy to identify any treatment-related abnormalities.
-
LD50 Calculation: The LD50 is calculated using a standard statistical method, such as probit analysis.
Mechanisms of Toxicity: Metabolic Bioactivation
The toxicity of many aromatic amines, including this compound, is linked to their metabolic activation into reactive intermediates. Research on fluoroanilines suggests a key role for cytochrome P-450 enzymes in this process.
Signaling Pathway of Metabolic Bioactivation
The proposed metabolic pathway involves the formation of a reactive benzoquinoneimine intermediate.
Caption: Proposed metabolic bioactivation pathway of this compound.
Pathway Description:
-
Monooxygenation: Cytochrome P-450 enzymes in the liver metabolize this compound. Monooxygenation at the fluorinated para position leads to the formation of a highly reactive benzoquinoneimine intermediate and the release of a fluoride (B91410) anion.
-
Covalent Binding and Toxicity: The electrophilic benzoquinoneimine can covalently bind to cellular nucleophiles such as DNA and proteins. This binding can disrupt normal cellular function, leading to cytotoxicity and genotoxicity.
-
Detoxification: The benzoquinoneimine can also be chemically reduced by cellular reducing equivalents like NAD(P)H to form the more stable 4-hydroxy-pentafluoroaniline. This metabolite can then undergo further phase II conjugation reactions (e.g., sulfation or glucuronidation) to form water-soluble conjugates that are readily excreted from the body.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
Genotoxicity
Aromatic amines are a class of compounds known to have genotoxic potential, often following metabolic activation. Standard assays to evaluate genotoxicity include:
-
Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses strains of Salmonella typhimurium to detect point mutations and frameshift mutations. The test is typically conducted with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
In Vitro Mammalian Cell Micronucleus Test: This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects in cultured mammalian cells. The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, is assessed.
Carcinogenicity
Many aromatic amines are recognized as carcinogens. The genotoxic mechanisms described above are a primary driver of their carcinogenic potential. Long-term rodent bioassays are the standard for assessing carcinogenicity.
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of this compound are not currently available. Standard studies to assess these endpoints involve exposing animals during different stages of reproduction and development and evaluating effects on fertility, pregnancy, and offspring.
Conclusion
This compound is a hazardous chemical with significant acute toxicity and irritant properties. Its toxicity is likely mediated through metabolic activation by cytochrome P-450 enzymes to a reactive benzoquinoneimine intermediate. While specific data on genotoxicity, carcinogenicity, and reproductive toxicity are lacking, the potential for these effects should be considered given its classification as an aromatic amine. Professionals handling this compound should adhere to strict safety protocols to minimize exposure. Further research is warranted to fully characterize the toxicological profile of this important industrial chemical.
References
Stability of 2,3,4,5,6-Pentafluoroaniline Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the stability of 2,3,4,5,6-pentafluoroaniline under acidic and basic conditions. Due to the highly electronegative nature of its fluorine substituents, this compound exhibits unique chemical properties, including reduced basicity of the amino group and a deactivated aromatic ring, which suggest a higher intrinsic stability compared to its non-fluorinated counterpart, aniline.[1] This document outlines the theoretical basis for its stability and presents a detailed experimental protocol for a comprehensive forced degradation study to quantitatively assess its degradation profile. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an intermediate or building block in their synthetic processes and require a thorough understanding of its stability characteristics.
Chemical Properties of this compound
This compound is a white to salmon-colored crystalline solid with a melting point of 33-35 °C and a boiling point of 153 °C. It is insoluble in water but soluble in organic solvents such as toluene.[2] The presence of five fluorine atoms on the benzene (B151609) ring significantly influences its chemical behavior. The strong electron-withdrawing effect of fluorine atoms deactivates the aromatic ring towards electrophilic substitution and reduces the basicity of the amino group, making it a much weaker base than aniline.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 771-60-8 | [2] |
| Molecular Formula | C₆H₂F₅N | [2] |
| Molecular Weight | 183.08 g/mol | [3] |
| Melting Point | 33-35 °C | [2] |
| Boiling Point | 153 °C | [2] |
| Water Solubility | Insoluble | [2] |
| pKa (predicted) | -0.16 ± 0.10 | [2] |
Forced Degradation Studies: A Protocol for Stability Assessment
Forced degradation, or stress testing, is a critical component of drug development and is used to determine the intrinsic stability of a substance.[4][5] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4]
Experimental Workflow
The following diagram illustrates the workflow for a comprehensive forced degradation study of this compound.
Detailed Methodologies
3.2.1 Materials and Reagents
-
This compound (Purity > 99%)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% and 30%
-
Methanol (for quenching)
-
Formic acid (for LC-MS)
3.2.2 Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v). This stock solution is used for all stress conditions.
3.2.3 Stress Conditions
-
Acidic Hydrolysis: The stock solution is treated with 0.1 M and 1 M HCl at room temperature and 60°C. Samples are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours) and neutralized with an equivalent amount of NaOH.
-
Basic Hydrolysis: The stock solution is treated with 0.1 M and 1 M NaOH at room temperature and 60°C. Samples are withdrawn at the same time points and neutralized with an equivalent amount of HCl.
-
Oxidative Degradation: The stock solution is treated with 3% and 30% H₂O₂ at room temperature. Samples are withdrawn at the specified time points. The reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite, if necessary for HPLC analysis.
-
Thermal Degradation: A solid sample of this compound and the stock solution are subjected to a temperature of 80°C in a calibrated oven. Samples of the solution are withdrawn at the designated time points.
-
Photolytic Degradation: The stock solution is exposed to UV and visible light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Control samples are kept in the dark to exclude thermal degradation.
3.2.4 Analytical Methodology
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile is typically employed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
For the identification of degradation products, LC-MS/MS is the preferred technique. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for elemental composition determination. For structural elucidation of major degradation products, isolation by preparative HPLC followed by NMR spectroscopy is recommended.
Expected Stability Profile and Data Presentation
Based on the chemical properties of this compound, it is anticipated to be relatively stable under mild acidic and thermal conditions. The highly deactivated aromatic ring is expected to be resistant to hydrolysis. However, under strong basic conditions, nucleophilic aromatic substitution of one or more fluorine atoms by hydroxide ions may occur, particularly at elevated temperatures. Oxidative and photolytic conditions may also lead to degradation.
The quantitative results from the forced degradation studies would be summarized as follows:
Table 2: Hypothetical Stability Data for this compound under Acidic Conditions
| Condition | Time (hours) | Assay of Parent (%) | % Degradation | Number of Degradants |
| 0.1 M HCl, RT | 0 | 100.0 | 0.0 | 0 |
| 48 | 99.5 | 0.5 | 0 | |
| 1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0 |
| 48 | 98.2 | 1.8 | 1 |
Table 3: Hypothetical Stability Data for this compound under Basic Conditions
| Condition | Time (hours) | Assay of Parent (%) | % Degradation | Number of Degradants |
| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0 |
| 48 | 97.3 | 2.7 | 1 | |
| 1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0 |
| 48 | 85.1 | 14.9 | 3 |
Potential Degradation Pathways
The following diagram illustrates a potential degradation pathway for this compound under strong basic conditions, proceeding via nucleophilic aromatic substitution.
Under acidic conditions, protonation of the amino group is expected, which would further deactivate the ring, making it highly resistant to nucleophilic attack. Degradation under these conditions is likely to be minimal.
Conclusion
While this compound is predicted to be a relatively stable molecule due to the strong electron-withdrawing nature of its five fluorine atoms, a comprehensive understanding of its degradation profile under various stress conditions is essential for its effective use in research and development. The forced degradation protocol outlined in this guide provides a robust framework for generating the necessary quantitative stability data. The application of modern analytical techniques such as HPLC, LC-MS/MS, and NMR will enable the accurate quantification of degradation, identification of degradation products, and elucidation of degradation pathways. This information is critical for ensuring the quality, safety, and efficacy of any downstream products derived from this important chemical intermediate.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,3,4,5,6-Pentafluoroaniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5,6-Pentafluoroaniline is a key building block in modern pharmaceutical synthesis, prized for the unique physicochemical properties imparted by its polyfluorinated aromatic ring. The strong electron-withdrawing nature of the five fluorine atoms significantly influences the reactivity of the aniline (B41778) moiety and the properties of the resulting pharmaceutical compounds. Incorporation of the pentafluorophenyl group can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profile of drug candidates.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors and other potential therapeutic agents.
Core Applications in Pharmaceutical Synthesis
The primary utility of this compound in drug discovery lies in its role as a versatile precursor for a variety of complex molecules.[1] Its applications include, but are not limited to, the synthesis of:
-
Fluorinated Heterocycles: Serving as a starting material for the construction of fluorinated quinolines and other heterocyclic systems that are prevalent scaffolds in many therapeutic areas.
-
Kinase Inhibitors: The pentafluorophenyl moiety can be incorporated into kinase inhibitors to enhance their potency and selectivity.
-
Anti-infective Agents: Used in the synthesis of novel compounds with potential activity against various pathogens.
-
Metal-Drug Complexes: Forms complexes with metals like platinum, which have been investigated for their therapeutic potential.[2]
Experimental Protocols
Synthesis of Fluorinated Quinolone Intermediates
The synthesis of fluorinated quinoline (B57606) analogs is a critical application of fluorinated anilines in the development of new therapeutic agents, including those with antifungal or antibacterial properties. The following protocol is a general representation of a multi-step synthesis to obtain fluorinated quinoline derivatives.
Reaction Scheme:
Caption: General workflow for the synthesis of functionalized quinolones.
Protocol for the Synthesis of 4-Hydroxy-5,6,7,8-tetrafluoro-2-methylquinoline (A Key Intermediate):
This protocol is adapted from established methods for quinoline synthesis from anilines.
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Diphenyl ether
-
Anhydrous sodium sulfate
-
Ethanol
-
Hexanes
-
-
Procedure:
-
Condensation: In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture at 110-120 °C for 2-3 hours with stirring. Monitor the reaction by TLC until the starting aniline is consumed.
-
Cyclization: Cool the reaction mixture to room temperature. Add the crude enamine intermediate to a flask containing polyphosphoric acid (PPA) (10 times the weight of the aniline). Heat the mixture to 130-140 °C for 2-4 hours. Alternatively, diphenyl ether can be used as a high-boiling solvent, and the mixture is heated to reflux (approximately 250 °C) for 30-60 minutes.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The solid precipitate is collected by filtration, washed with water, and then with a cold ethanol/hexane mixture.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 4-hydroxy-5,6,7,8-tetrafluoro-2-methylquinoline.
-
-
Expected Yield: 60-75%
-
Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary:
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound, Ethyl acetoacetate | - | 110-120 | 2-3 | ~95 (crude) | >90 |
| 2 | Enamine intermediate | PPA or Diphenyl ether | 130-140 or ~250 | 2-4 or 0.5-1 | 60-75 (after purification) | >98 |
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the C-F bonds in pentafluoroaniline makes it an interesting substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical synthesis. The Buchwald-Hartwig amination allows for the formation of C-N bonds, while the Suzuki-Miyaura coupling enables the formation of C-C bonds. These reactions are crucial for building the complex molecular architectures of many modern drugs.
Logical Relationship of Cross-Coupling Reactions:
Caption: Key palladium-catalyzed cross-coupling reactions involving pentafluoroaniline.
General Protocol for Buchwald-Hartwig Amination:
This protocol outlines a general procedure for the coupling of an aryl halide with this compound.
-
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 2.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base, followed by this compound and the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data for a Representative Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | This compound | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 75-85 |
| 1-Iodonaphthalene | This compound | Pd(OAc)₂/BINAP | NaOtBu | Dioxane | 100 | 24 | 70-80 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. Its unique electronic properties make it an attractive component for modulating the biological and physicochemical properties of drug candidates. The protocols provided herein for the synthesis of fluorinated quinolones and for palladium-catalyzed cross-coupling reactions serve as a foundation for researchers and drug development professionals to explore the full potential of this important fluorinated synthon. Careful optimization of reaction conditions is crucial to achieve high yields and purity in the synthesis of novel therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Fluorinated Liquid Crystals from 2,3,4,5,6-Pentafluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated liquid crystals are a critical class of materials in modern technology, particularly in the manufacturing of liquid crystal displays (LCDs) and other electro-optical devices. The incorporation of fluorine atoms into the molecular structure of liquid crystals can significantly enhance their properties, such as inducing a strong negative dielectric anisotropy, reducing viscosity, and improving thermal and chemical stability. 2,3,4,5,6-Pentafluoroaniline is a versatile starting material for the synthesis of highly fluorinated aromatic compounds. This document provides detailed application notes and experimental protocols for the synthesis of a homologous series of 4'-alkyl-2,3,4,5,6-pentafluorobiphenyls, a class of fluorinated liquid crystals, starting from this compound. The synthetic strategy involves a two-step process: the conversion of pentafluoroaniline to a reactive intermediate, bromopentafluorobenzene (B106962), via a Sandmeyer-type reaction, followed by a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl (B1667301) core.
Synthetic Pathway Overview
The overall synthetic scheme for the preparation of 4'-alkyl-2,3,4,5,6-pentafluorobiphenyls from this compound is depicted below. The synthesis is divided into two main stages:
-
Stage 1: Synthesis of Bromopentafluorobenzene. This stage involves the diazotization of this compound followed by a Sandmeyer reaction with a bromide source to yield 1-bromo-2,3,4,5,6-pentafluorobenzene.
-
Stage 2: Suzuki-Miyaura Cross-Coupling. The synthesized bromopentafluorobenzene is then coupled with a commercially available 4-alkylphenylboronic acid using a palladium catalyst to afford the target 4'-alkyl-2,3,4,5,6-pentafluorobiphenyl liquid crystal.
Figure 1: Overall synthetic pathway for 4'-alkyl-2,3,4,5,6-pentafluorobiphenyls.
Experimental Protocols
Stage 1: Synthesis of 1-Bromo-2,3,4,5,6-pentafluorobenzene
This protocol details the conversion of this compound to 1-bromo-2,3,4,5,6-pentafluorobenzene via a diazotization and subsequent Sandmeyer reaction.
Materials:
-
This compound
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add this compound (1 equivalent). Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated hydrobromic acid (excess) to the aniline (B41778) with vigorous stirring, maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in water and add it dropwise to the reaction mixture through the dropping funnel. Ensure the temperature does not rise above 5 °C during the addition.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in concentrated hydrobromic acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-bromo-2,3,4,5,6-pentafluorobenzene as a colorless liquid.
Figure 2: Experimental workflow for the synthesis of 1-bromo-2,3,4,5,6-pentafluorobenzene.
Stage 2: Synthesis of 4'-Alkyl-2,3,4,5,6-pentafluorobiphenyls
This protocol describes the Suzuki-Miyaura cross-coupling of 1-bromo-2,3,4,5,6-pentafluorobenzene with a 4-alkylphenylboronic acid.
Materials:
-
1-Bromo-2,3,4,5,6-pentafluorobenzene
-
4-Alkylphenylboronic acid (e.g., 4-pentylphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-bromo-2,3,4,5,6-pentafluorobenzene (1 equivalent), 4-alkylphenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure 4'-alkyl-2,3,4,5,6-pentafluorobiphenyl.
Figure 3: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following tables summarize the typical physical and liquid crystalline properties of a homologous series of 4'-alkyl-2,3,4,5,6-pentafluorobiphenyls.
Table 1: Physicochemical Properties of Intermediates
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| This compound | C₆H₂F₅N | 183.08 | White to off-white solid | 153 |
| 1-Bromo-2,3,4,5,6-pentafluorobenzene | C₆BrF₅ | 246.96 | Colorless liquid | 137 |
Table 2: Liquid Crystalline Properties of 4'-Alkyl-2,3,4,5,6-pentafluorobiphenyls
| Alkyl Group (n) | Compound | Phase Transitions (°C)a | Δn (at 589 nm, 25 °C) | Δε (at 1 kHz, 25 °C) |
| 3 | 4'-Propyl-2,3,4,5,6-pentafluorobiphenyl | Cr 35 N 45 I | ~0.12 | ~ -4.0 |
| 4 | 4'-Butyl-2,3,4,5,6-pentafluorobiphenyl | Cr 30 N 52 I | ~0.13 | ~ -4.2 |
| 5 | 4'-Pentyl-2,3,4,5,6-pentafluorobiphenyl | Cr 28 N 58 I | ~0.14 | ~ -4.5 |
| 6 | 4'-Hexyl-2,3,4,5,6-pentafluorobiphenyl | Cr 25 N 62 I | ~0.14 | ~ -4.6 |
| 7 | 4'-Heptyl-2,3,4,5,6-pentafluorobiphenyl | Cr 29 SmA 40 N 65 I | ~0.15 | ~ -4.7 |
a Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic. Data are representative values based on literature for similar compounds and are intended for illustrative purposes. Actual values may vary depending on purity and experimental conditions.
Conclusion
This document provides a comprehensive guide for the synthesis of 4'-alkyl-2,3,4,5,6-pentafluorobiphenyls, a class of fluorinated liquid crystals, from the readily available starting material this compound. The detailed experimental protocols for the Sandmeyer and Suzuki-Miyaura reactions, along with the summarized data on the properties of the target compounds, offer a valuable resource for researchers in the fields of materials science and drug development. The presented synthetic route is robust and can be adapted for the synthesis of a variety of fluorinated biphenyl derivatives with tailored properties for specific applications. The strong negative dielectric anisotropy of these compounds makes them particularly interesting for use in vertically aligned (VA) mode liquid crystal displays.
Application Notes and Protocols: 2,3,4,5,6-Pentafluoroaniline as a Precursor for Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,3,4,5,6-pentafluoroaniline as a precursor in the synthesis of two distinct types of catalysts: an organocatalyst for esterification and related reactions, and an organometallic catalyst for olefin polymerization.
Introduction
This compound is a versatile building block in synthetic chemistry. Its highly fluorinated aromatic ring significantly influences the electronic properties of the amino group, reducing its basicity and rendering the aromatic ring deactivated towards electrophilic substitution.[1] These characteristics make it a valuable precursor for the synthesis of specialized catalysts. This document details the preparation and application of two such catalysts derived from pentafluoroaniline: Pentafluorophenylammonium Triflate (PFPAT) and a bis(2-(pentafluoroanilino)tropone)titanium dichloride complex.
Application Note 1: Pentafluorophenylammonium Triflate (PFPAT) as an Organocatalyst for Condensation Reactions
Pentafluorophenylammonium triflate (PFPAT) is an air-stable, cost-effective, and easy-to-handle organocatalyst.[2] It efficiently promotes esterification, thioesterification, transesterification, and macrolactone formation under mild conditions, often requiring only a catalytic amount (1-10 mol%).[2][3][4] A key advantage of PFPAT-catalyzed reactions is that they do not require the removal of water, simplifying the experimental setup.[2]
Catalytic Applications of PFPAT
PFPAT has demonstrated broad applicability in various condensation reactions, making it a valuable tool in organic synthesis, including for the preparation of intermediates in drug development.
-
Esterification and Thioesterification: PFPAT effectively catalyzes the reaction between carboxylic acids and alcohols or thiols.[2][3]
-
Transesterification: The catalyst is also active in the transesterification of carboxylic esters.[2][3]
-
Macrolactonization: PFPAT has been successfully employed in the formation of 13- to 17-membered macrolactones from ω-hydroxycarboxylic acids.[2][4]
-
Multi-component Reactions: PFPAT is a useful catalyst for various multi-component reactions, such as the synthesis of α-aminophosphonates.[2]
Quantitative Data Summary
The following table summarizes the performance of PFPAT in representative esterification reactions.
| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzoic acid | Benzyl alcohol | 1 | 6 | 95 |
| 2 | Lauric acid | 1-Octanol | 5 | 12 | 98 |
| 3 | Adipic acid | Methanol (B129727) (2.2 eq) | 10 | 24 | 92 (dimethyl ester) |
| 4 | Phenylacetic acid | Cyclohexanol | 5 | 18 | 91 |
Data compiled from literature reports.
Experimental Protocols
1. Synthesis of Pentafluorophenylammonium Triflate (PFPAT)
-
Procedure:
-
To a solution of this compound (25 mmol) in toluene (25 mL), add triflic acid (CF₃SO₃H, 25 mmol) dropwise at 0–5 °C.[5]
-
Stir the mixture at this temperature for 30 minutes.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield PFPAT as a white, crystalline solid.
-
2. General Protocol for PFPAT-Catalyzed Esterification
-
Procedure:
-
To a flask containing a magnetic stir bar, add the carboxylic acid (1.0 mmol), the alcohol (1.0 mmol), and PFPAT (0.01–0.1 mmol, 1–10 mol%).
-
Add toluene (5 mL) as the solvent.
-
Heat the reaction mixture to reflux and stir for the time indicated for the specific substrates (typically 6-24 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure ester.
-
Application Note 2: Titanium(IV) Complex with Pentafluoroaniline-Derived Ligand for Olefin Polymerization
Organometallic complexes of titanium are well-established catalysts for olefin polymerization. By incorporating ligands derived from this compound, the electronic and steric environment of the titanium center can be modified to influence the catalytic activity and properties of the resulting polymer. A notable example is the bis(2-(2,3,4,5,6-pentafluoroanilino)tropone)titanium dichloride complex, which, upon activation with methylaluminoxane (B55162) (MAO), catalyzes the polymerization of ethylene (B1197577) and propene.[6]
Catalytic Application in Olefin Polymerization
The titanium complex serves as a precatalyst that, when activated by a cocatalyst such as MAO, forms the active cationic species responsible for olefin polymerization. The pentafluorophenyl group on the ligand framework influences the electronic nature of the titanium center, which in turn affects the catalyst's activity and the molecular weight of the polymer produced.
Quantitative Data Summary
The following table summarizes the catalytic performance of the bis(2-(2,3,4,5,6-pentafluoroanilino)tropone)titanium dichloride complex in ethylene polymerization.
| Entry | Catalyst (μmol) | Cocatalyst (Al/Ti ratio) | Temperature (°C) | Time (min) | Activity (kg PE/mol Ti·h) |
| 1 | 5 | MAO (1000) | 25 | 30 | 120 |
| 2 | 5 | MAO (1000) | 50 | 30 | 250 |
| 3 | 2.5 | MAO (1500) | 25 | 15 | 150 |
| 4 | 2.5 | MAO (1500) | 50 | 15 | 310 |
PE = Polyethylene (B3416737). Data compiled from literature reports.
Experimental Protocols
1. Synthesis of the Titanium(IV) Precatalyst
-
Procedure:
-
Synthesize the sodium salt of 2-(2,3,4,5,6-pentafluoroanilino)tropone by reacting the parent anilinotropone with a sodium base (e.g., NaH) in an appropriate solvent like THF.
-
In a separate flask under an inert atmosphere, dissolve TiCl₄(THF)₂ in THF.
-
Slowly add a THF solution of two equivalents of the sodium salt of the ligand to the stirred TiCl₄(THF)₂ solution at room temperature.[6]
-
Stir the reaction mixture for 12-24 hours.
-
Filter the mixture to remove the precipitated NaCl.
-
Remove the solvent from the filtrate under vacuum.
-
The resulting solid can be purified by crystallization from a suitable solvent system (e.g., toluene/hexane) to yield the desired bis(ligand)titanium dichloride complex.
-
2. General Protocol for Ethylene Polymerization
-
Procedure:
-
Prepare a polymerization reactor by drying under vacuum and purging with ethylene.
-
Introduce the desired amount of toluene and the cocatalyst, methylaluminoxane (MAO), into the reactor.
-
Stir the solution at the desired polymerization temperature.
-
In a separate vial, dissolve the titanium precatalyst in toluene and inject it into the reactor to initiate polymerization.
-
Maintain a constant pressure of ethylene in the reactor for the desired reaction time.
-
Terminate the polymerization by adding an acidic methanol solution.
-
Collect the precipitated polyethylene by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
References
- 1. Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pentafluorophenylammonium triflate (PFPAT): an efficient, practical, and cost-effective catalyst for esterification, thioesterification, transesterification, and macrolactone formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Pentafluorophenylammonium triflate (PFPAT) catalyzed facile construction of substituted chromeno[2,3-d]pyrimidinone derivatives and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New anilinotropone-based titanium complexes: synthesis, characterization and application as catalysts for olefin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3,4,5,6-Pentafluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The amination of electron-deficient anilines, such as 2,3,4,5,6-pentafluoroaniline, presents a unique challenge due to the reduced nucleophilicity of the amine. However, the resulting N-aryl pentafluoroaniline products are valuable building blocks in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the pentafluorophenyl group.[2]
This document provides detailed application notes and experimental protocols for the successful Buchwald-Hartwig amination of this compound with various aryl halides.
Key Considerations for an Efficient Reaction
The successful amination of the sterically hindered and electron-deficient this compound hinges on the careful selection of the catalytic system and reaction conditions. Key factors include:
-
Ligand Selection: Bulky and electron-rich phosphine (B1218219) ligands are crucial for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1] For electron-deficient anilines, ligands such as biarylphosphines (e.g., SPhos) and ferrocene-based ligands (e.g., Josiphos-type ligands) have shown significant promise.[3][4] These ligands stabilize the palladium center and facilitate the challenging C-N bond formation.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H bond of pentafluoroaniline. Common choices include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃). The choice of base can be critical and may need to be optimized for specific substrates to avoid side reactions.
-
Palladium Precursor: A variety of palladium sources can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being common starting points.
-
Solvent: Anhydrous, aprotic solvents such as toluene (B28343), dioxane, or isopropyl acetate are typically used to ensure a moisture-free environment and good solubility of the reactants and catalyst.[3]
Reaction Mechanism and Workflow
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism and a typical experimental workflow are illustrated below.
Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Tabulated Reaction Conditions and Yields
The following tables summarize optimized conditions for the Buchwald-Hartwig amination of this compound with various aryl halides.
Table 1: Reaction of this compound with Aryl Bromides
| Entry | Aryl Bromide | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2.0) | i-PrOAc | 80 | 12 | 92 |
| 2 | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2.0) | i-PrOAc | 80 | 12 | 89 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2.0) | i-PrOAc | 80 | 12 | 95 |
| 4 | 2-Bromobiphenyl | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2.0) | i-PrOAc | 80 | 12 | 92 |
Data adapted from a study on the direct arylation of perfluoroaromatics, which provides a strong indication of effective catalytic systems for related cross-coupling reactions.[3]
Detailed Experimental Protocols
Protocol 1: General Procedure for the Amination of Aryl Bromides with this compound
This protocol is based on the conditions reported for the related direct arylation of pentafluorobenzene, which utilizes a highly effective catalyst system for perfluoroaromatic substrates.[3]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃), anhydrous
-
This compound
-
Aryl bromide
-
Isopropyl acetate (i-PrOAc), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or sealed vial, magnetic stirrer, etc.)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube or screw-capped vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 equiv.), SPhos (0.10 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Through a septum, add anhydrous isopropyl acetate (to achieve a 1 M concentration with respect to the aryl halide), followed by this compound (1.2 equiv.) and the aryl bromide (1.0 equiv.). If the aryl halide is a solid, it can be added as a solution in a small amount of the reaction solvent.
-
Reaction: Stir the reaction mixture vigorously and heat to 80 °C in a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-2,3,4,5,6-pentafluoroaniline.
Protocol 2: Amination of an Electron-Deficient Aryl Halide
For more challenging electron-deficient aryl halides, a stronger base and a different ligand may be required. This protocol is a representative example for such cases.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable Josiphos-type ligand (e.g., CyPF-tBu)
-
Sodium tert-butoxide (NaOtBu)
-
This compound
-
Electron-deficient aryl chloride or bromide
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), the Josiphos ligand (2-4 mol%), and NaOtBu (1.4 equiv.) to a dry reaction vessel.
-
Addition of Reagents: Add anhydrous toluene or dioxane, followed by this compound (1.2 equiv.) and the electron-deficient aryl halide (1.0 equiv.).
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring and Work-up: Follow the procedures outlined in Protocol 1 for monitoring the reaction and for the work-up.
-
Purification: Purify the product by flash column chromatography.
Troubleshooting
-
Low Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Increase the catalyst and/or ligand loading.
-
Screen different ligands (e.g., other biarylphosphines or Josiphos-type ligands).
-
Increase the reaction temperature or time.
-
Consider a different base (e.g., LHMDS for very weakly acidic amines).
-
-
Side Product Formation (e.g., Hydrodehalogenation):
-
Lower the reaction temperature.
-
Use a bulkier ligand to sterically disfavor side reactions.
-
Ensure the base is not in large excess.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.
-
Strong bases like sodium tert-butoxide are corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE).
-
Fluorinated organic compounds should be handled in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for Suzuki Coupling Reactions of Pentafluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely utilized in the pharmaceutical and fine chemical industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of its starting materials.[1] Pentafluoroaniline derivatives are valuable building blocks in medicinal chemistry and materials science, as the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of molecules. However, the electron-deficient nature of the perfluorinated aromatic ring presents unique challenges for cross-coupling reactions.
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with pentafluoroaniline derivatives, focusing on the coupling of bromo-pentafluoroanilines with a variety of arylboronic acids. The protocols and data presented herein are designed to serve as a robust starting point for researchers engaged in the synthesis of novel polyfluorinated biaryl compounds.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the bromo-pentafluoroaniline derivative, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Due to the electron-deficient nature of the pentafluoroaniline ring, the oxidative addition step is generally facile. However, the subsequent steps, particularly transmetalation, can be challenging and may require carefully optimized conditions to achieve high yields. The use of specialized ligands and appropriate bases is often crucial for the success of these reactions.
Experimental Protocols
The following protocols are based on established methodologies for the Suzuki-Miyaura coupling of electron-deficient and polyfluorinated aryl halides.[2][3]
Protocol 1: General Procedure for Suzuki Coupling of 4-Bromo-2,3,5,6-tetrafluoroaniline (B155666)
This protocol describes a general method for the coupling of 4-bromo-2,3,5,6-tetrafluoroaniline with various arylboronic acids.
Materials:
-
4-Bromo-2,3,5,6-tetrafluoroaniline
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-2,3,5,6-tetrafluoroaniline (1.0 mmol), the arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol).
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the specific boronic acid used.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-pentafluoroaniline derivative.
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of a bromo-pentafluoroaniline derivative with a variety of arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88 |
| 3 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 80 | 16 | 82 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 8 | 91 |
| 5 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 90 | 18 | 75 |
| 6 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 80 |
Visualizations
General Workflow for Suzuki Coupling of Pentafluoroaniline Derivatives
Caption: Experimental workflow for the Suzuki coupling of pentafluoroaniline derivatives.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos can be effective for challenging substrates. Increasing the reaction temperature or using a stronger base like potassium phosphate (B84403) (K₃PO₄) may also improve the yield.
-
Protodeboronation: A common side reaction is the protodeboronation of the boronic acid, especially with electron-deficient partners. Using a higher excess of the boronic acid (e.g., 2.0 equivalents) or switching to a boronic acid pinacol (B44631) ester can mitigate this issue.
-
Incomplete Reaction: If the starting material is not fully consumed, increasing the catalyst loading (e.g., to 5 mol%) or extending the reaction time may be necessary. Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation.
-
Purification Challenges: The polarity of the N-aryl-pentafluoroaniline products can vary significantly. A careful selection of the eluent system for column chromatography is crucial for effective purification.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of N-aryl-pentafluoroaniline derivatives. While the electron-deficient nature of the perfluorinated ring requires careful optimization of reaction conditions, the use of appropriate palladium catalysts, ligands, and bases can lead to high yields of the desired biaryl products. The protocols and data provided in these application notes offer a solid foundation for researchers to explore the synthesis of this important class of compounds for applications in drug discovery and materials science.
References
Application Note: Derivatization of 2,3,4,5,6-Pentafluoroaniline for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the derivatization of 2,3,4,5,6-Pentafluoroaniline prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Direct analysis of polar compounds like pentafluoroaniline can be challenging due to poor peak shape and potential interactions with the GC system. Acylation, a common derivatization technique, is employed here to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic resolution and detection sensitivity. This document provides a detailed experimental protocol using Trifluoroacetic Anhydride (B1165640) (TFAA) as the acylating agent, alongside representative quantitative data and visual workflows to guide researchers in achieving reliable and reproducible results.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Accurate and sensitive quantification of this compound is often crucial in research and development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the primary amine group in pentafluoroaniline imparts polarity, which can lead to issues such as peak tailing, poor sensitivity, and irreversible adsorption on the GC column.
Derivatization is a chemical modification process that converts an analyte into a product with improved chromatographic properties. For primary amines like pentafluoroaniline, acylation is a highly effective strategy. This involves the reaction of the amine with an acylating agent to form a less polar and more volatile amide derivative. This application note focuses on the use of perfluoro-acid anhydrides, specifically Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA), as derivatizing reagents.
Principle of Derivatization
Acylation of this compound with a perfluoro-acid anhydride proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a stable, non-polar N-acyl derivative and a molecule of the corresponding perfluoro-carboxylic acid. The resulting derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis. The use of fluorinated anhydrides also enhances the sensitivity of detection, particularly with an electron capture detector (ECD), and provides characteristic mass fragmentation patterns in MS analysis.[1][2]
Quantitative Data Summary
While specific quantitative validation data for the derivatization of this compound is not extensively available in the literature, the following table summarizes representative performance data for the acylation of primary amines using TFAA, PFPA, and HFBA, based on studies of structurally similar compounds like amphetamines and cathinones.[3][4] This data is intended to provide a general expectation of the method's performance.
| Derivatizing Agent | Analyte Class | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Trifluoroacetic Anhydride (TFAA) | Amphetamines | > 0.99 | 0.5 - 2.5 ng/mL | 2.5 - 10 ng/mL | [3] |
| Pentafluoropropionic Anhydride (PFPA) | Cathinones | > 0.99 | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL | [4] |
| Heptafluorobutyric Anhydride (HFBA) | Amphetamines | > 0.99 | 0.05 - 0.5 ng/mL | 0.2 - 2.5 ng/mL | [3] |
Note: The presented data is for illustrative purposes and the actual performance for this compound may vary. Method validation is essential for specific applications.
Experimental Protocols
This section provides a detailed methodology for the derivatization of this compound using Trifluoroacetic Anhydride (TFAA), followed by GC-MS analysis.
Materials and Reagents
-
This compound (≥99% purity)
-
Trifluoroacetic Anhydride (TFAA) (≥99% purity)
-
Ethyl Acetate (B1210297) (GC grade, anhydrous)
-
Pyridine (B92270) (GC grade, anhydrous)
-
Nitrogen gas (high purity)
-
Standard laboratory glassware (vials, pipettes, etc.)
Protocol 1: Derivatization of this compound with TFAA
-
Standard/Sample Preparation: Prepare a stock solution of this compound in ethyl acetate (e.g., 1 mg/mL). Prepare working standards by serial dilution of the stock solution. For unknown samples, perform a suitable extraction to isolate the analyte in a volatile solvent.
-
Solvent Evaporation: Transfer a known volume (e.g., 100 µL) of the standard or sample solution into a clean, dry reaction vial. Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas at room temperature.
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of ethyl acetate and 10 µL of pyridine (as a catalyst).
-
Add 20 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
-
Post-Reaction Workup:
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a known volume of ethyl acetate (e.g., 100 µL).
-
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Protocol 2: GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Visualizations
Derivatization and Analysis Workflow
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Acylation Reaction of this compound with TFAA
Caption: Acylation of this compound with Trifluoroacetic Anhydride (TFAA).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Pentafluorophenylammonium Triflate (PFPAT): Application Notes and Protocols for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenylammonium triflate (PFPAT), with the CAS number 912823-79-1, is a highly efficient and versatile organocatalyst.[1] As a Brønsted acid, PFPAT has gained significant attention in organic synthesis due to its stability, ease of handling, and effectiveness in promoting a wide range of chemical transformations.[2] This document provides detailed application notes and experimental protocols for the preparation and use of PFPAT as a catalyst in various organic reactions, targeting professionals in research, and drug development. Its low toxicity, and compatibility with air and water, make it an environmentally benign catalytic option.[3]
Physicochemical Properties
PFPAT is an organic salt that typically appears as a white to light yellow or even dark green powder or crystalline solid, depending on its purity.[2] It is soluble in water, a property that facilitates its application in aqueous reaction media and simplifies its removal and recycling.[2] A key advantage of PFPAT is its air-stability, which allows for straightforward handling and storage without the need for specialized inert atmosphere techniques.[2][3]
| Property | Value | Reference |
| CAS Number | 912823-79-1 | [1] |
| Molecular Formula | C₇H₃F₈NO₃S | [1] |
| Appearance | White to light yellow to dark green powder/crystal | [2] |
| Solubility | Soluble in water | [2] |
| Stability | Air-stable | [2][3] |
Preparation of Pentafluorophenylammonium Triflate (PFPAT) Catalyst
The synthesis of PFPAT is a straightforward acid-base reaction between commercially available starting materials.[4]
Experimental Protocol
To a solution of 2,3,4,5,6-pentafluoroaniline (25 mmol) in toluene (B28343) (25 mL), trifluoromethanesulfonic acid (CF₃SO₃H) (25 mmol) is added dropwise at a temperature of 0–5 °C.[4][5] The reaction mixture is then stirred at this temperature for 30 minutes.[4][5] Following the stirring, the solvent is removed under reduced pressure (in vacuo).[4][5] The resulting crude product is collected and washed with hexane (B92381) to yield the pure PFPAT catalyst.[4][5] This process typically affords the catalyst in high yield (around 92%).[5]
Applications in Organic Synthesis
PFPAT has demonstrated remarkable catalytic activity in a variety of organic reactions, including the synthesis of heterocyclic compounds, esterifications, and carbon-carbon bond-forming reactions.[3][5][6]
Synthesis of Quinoxaline (B1680401) Derivatives
PFPAT serves as a highly efficient catalyst for the synthesis of quinoxaline derivatives through the condensation of 1,2-dicarbonyl compounds and aryl 1,2-diamines in water at room temperature. This method is noted for its simplicity, short reaction times, and high yields.
In a round-bottom flask, a mixture of the 1,2-dicarbonyl compound (1 mmol) and the aryl 1,2-diamine (1 mmol) is dissolved in 4 mL of water. To this solution, PFPAT (10 mol%) is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled in an ice-salt bath, and the precipitated product is collected by filtration. The solid product is then washed with ethanol (B145695) and purified by recrystallization from hot ethanol to afford the pure quinoxaline derivative. The aqueous filtrate containing the PFPAT catalyst can be reused for subsequent reactions.
| Substrate 1 (1,2-Dicarbonyl) | Substrate 2 (1,2-Diamine) | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| Benzil | o-Phenylenediamine | 10 | Water | 60 | 95 | |
| Benzil | 4-Methyl-1,2-phenylenediamine | 10 | Water | 60 | 92 | |
| Acenaphthenequinone | o-Phenylenediamine | 10 | Water | 70 | 94 |
Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives
PFPAT catalyzes the solvent-free condensation of 2-amino-3-cyano-4H-pyran derivatives with coumarin-3-carboxylic acid to produce chromeno[2,3-d]pyrimidinone derivatives in high yields.[5] This method is advantageous due to its simple methodology, short reaction times, and easy workup.[5]
A mixture of the 2-amino-3-cyano-4H-pyran derivative (1 mmol), coumarin-3-carboxylic acid (1 mmol), and PFPAT (5 mol%) is heated at 80 °C.[5] The reaction is monitored by TLC.[5] After completion (typically 5.5–7.0 hours), 2 mL of water is added to the reaction mixture, which is then stirred at room temperature for 20 minutes.[5] The solid product is collected by filtration, washed with water, and then recrystallized to give the pure product.[5]
| 2-Amino-3-cyano-4H-pyran derivative | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-amino-6-methyl-4-phenyl-4H-pyran-3-carboxylate | 5 | 80 | 6 | 89 | [5] |
| Ethyl 2-amino-4-(4-chlorophenyl)-6-methyl-4H-pyran-3-carboxylate | 5 | 80 | 5.5 | 92 | [5] |
| Ethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | 5 | 80 | 7 | 85 | [5] |
Synthesis of Quinazolin-4(3H)-ones
PFPAT effectively catalyzes the cyclocondensation of 2-aminobenzamides with orthoesters under microwave irradiation and solvent-free conditions to yield 2,3-disubstituted quinazolin-4(3H)-ones.[7] This protocol offers high yields, short reaction times, and an easy work-up procedure.[7]
A mixture of the 2-aminobenzamide (B116534) (2 mmol), the orthoester (2 mL), and finely ground PFPAT (20 mol%) is subjected to microwave irradiation (210W for 2 minutes, then 385W for 4 minutes).[7] The reaction progress is monitored by TLC.[7] Upon completion, the hot residue is dissolved in 10 mL of 95% ethanol.[7] The solid catalyst is removed by filtration, and the product crystallizes from the filtrate upon cooling, which can be further purified by recrystallization from 95% ethanol.[7]
| 2-Aminobenzamide | Orthoester | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |
| 2-Amino-N-phenylbenzamide | Triethyl orthoformate | 20 | 6 | 95 | [7] |
| 2-Amino-N-(4-methylphenyl)benzamide | Triethyl orthoformate | 20 | 6 | 92 | [7] |
| 2-Amino-N-phenylbenzamide | Triethyl orthoacetate | 20 | 6 | 90 | [7] |
Esterification and Related Reactions
PFPAT is an efficient catalyst for esterification, thioesterification, transesterification, and macrolactone formation.[3][6] It promotes the reaction between a 1:1 mixture of carboxylic acids and alcohols or thiols in good to excellent yields under mild conditions, without the need for a dehydrating apparatus like a Dean-Stark trap.[3][6]
Catalyst Recyclability and Reuse
A significant advantage of PFPAT is its potential for recycling and reuse, contributing to greener chemical processes.
Protocol for Catalyst Recovery and Reuse
For reactions conducted in water, the aqueous filtrate containing the dissolved PFPAT can be directly used for the next reaction cycle. Alternatively, the water can be evaporated, and the recovered solid catalyst can be washed with a non-polar solvent like hexane, dried under vacuum, and then reused.[5] For solvent-free reactions or reactions in organic solvents, after the reaction is complete and the product is isolated (e.g., by filtration or extraction), the catalyst can often be recovered from the aqueous washings by evaporation of the water.[5] Studies have shown that PFPAT can be reused for several cycles without a significant loss of catalytic activity.[7]
Conclusion
Pentafluorophenylammonium triflate (PFPAT) is a robust and highly effective organocatalyst with a broad range of applications in organic synthesis. Its ease of preparation, stability, and recyclability make it an attractive alternative to many traditional acid catalysts. The detailed protocols provided in these application notes are intended to facilitate its adoption by researchers, scientists, and drug development professionals for the efficient and environmentally conscious synthesis of valuable organic molecules.
References
- 1. Pentafluorophenylammonium triflate | C7H3F8NO3S | CID 44629800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Pentafluorophenylammonium triflate: A Mild, Efficient and Reusable Catalyst for the Synthesis of 2-Arylbenzothiazole and 2-Arylbenzothiazoline Derivatives in a Green Chemical Approach - ProQuest [proquest.com]
- 5. Pentafluorophenylammonium triflate (PFPAT) catalyzed facile construction of substituted chromeno[2,3-d]pyrimidinone derivatives and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentafluorophenylammonium triflate (PFPAT): an efficient, practical, and cost-effective catalyst for esterification, thioesterification, transesterification, and macrolactone formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
The Pivotal Role of 2,3,4,5,6-Pentafluoroaniline in the Synthesis of Advanced Agrochemicals
For Immediate Release
[City, State] – 2,3,4,5,6-Pentafluoroaniline, a versatile fluorinated intermediate, is gaining significant traction in the development of next-generation agrochemicals. Its unique chemical properties, imparted by the presence of five fluorine atoms on the aniline (B41778) ring, enable the synthesis of highly efficacious and selective fungicides, herbicides, and insecticides. This application note provides a comprehensive overview of its utility, including a detailed synthetic protocol for a key agrochemical intermediate, N-(pentafluorophenyl)maleimide, and highlights the logical workflow from this intermediate to potential active ingredients.
The heavily fluorinated structure of this compound offers several advantages in the design of novel agrochemicals. The fluorine atoms can enhance the metabolic stability of the final product, leading to increased persistence and efficacy in the field. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the acidity of the N-H bond and influence the binding affinity of the molecule to its biological target, often resulting in higher potency and selectivity.
Application in Fungicide Synthesis: A Case Study with N-(pentafluorophenyl)maleimide
One notable application of this compound is in the synthesis of N-(pentafluorophenyl)maleimide, a crucial building block for a class of fungicides. The maleimide (B117702) scaffold is a well-established pharmacophore in agrochemicals, and the incorporation of the pentafluorophenyl group can significantly enhance the biological activity of the resulting compounds.
Experimental Protocol: Synthesis of N-(pentafluorophenyl)maleamic acid
This protocol details the synthesis of the intermediate, N-(pentafluorophenyl)maleamic acid, a precursor to N-(pentafluorophenyl)maleimide.
Materials:
-
This compound
-
Maleic anhydride (B1165640)
-
Diethyl ether
-
Stirring apparatus
-
Filtration equipment
Procedure:
-
A solution of this compound (1.83 g, 10 mmol) in 20 mL of diethyl ether is prepared in a suitable reaction vessel.
-
To this stirred solution, maleic anhydride (0.98 g, 10 mmol) is added portion-wise at room temperature.
-
Upon the addition of maleic anhydride, a white precipitate of N-(pentafluorophenyl)maleamic acid immediately forms.
-
The reaction mixture is stirred for an additional 30 minutes to ensure complete reaction.
-
The precipitated product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Quantitative Data:
| Compound | Starting Material (g) | Molar Equivalent | Product Yield (g) | Yield (%) | Melting Point (°C) |
| N-(pentafluorophenyl)maleamic acid | 1.83 (Pentafluoroaniline) | 1.0 | 2.75 | 98 | 168-170 |
| 0.98 (Maleic anhydride) | 1.0 |
Logical Workflow for Agrochemical Synthesis
The synthesis of N-(pentafluorophenyl)maleamic acid represents a key step in the development of novel fungicides. The subsequent cyclization of this intermediate to N-(pentafluorophenyl)maleimide, followed by reactions to introduce further diversity, allows for the creation of a library of potential agrochemical candidates.
Synthetic pathway from this compound to potential fungicides.
Broader Applications in Agrochemicals
Beyond fungicides, the reactivity of the amino group in this compound allows for its incorporation into a wide range of agrochemical scaffolds. For instance, it can be used in the synthesis of novel herbicides by reacting it with appropriate acyl chlorides or other electrophiles to form amide or urea (B33335) derivatives. Similarly, in the field of insecticides, the pentafluorophenyl moiety can be introduced into structures known for their insecticidal activity to potentially enhance their potency and spectrum of control.
The continued exploration of this compound in agrochemical research is expected to yield a new generation of crop protection agents with improved performance and environmental profiles. Its versatility as a building block, combined with the beneficial effects of fluorine substitution, makes it a key intermediate for researchers, scientists, and drug development professionals in the agrochemical industry.
Application Notes and Protocols for Dyes Derived from 2,3,4,5,6-Pentafluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the photophysical properties, experimental protocols, and potential applications of fluorescent dyes incorporating a pentafluorophenyl moiety. The inclusion of the highly electronegative pentafluorophenyl group can significantly influence the electronic and photophysical properties of a fluorophore, making these derivatives valuable tools in various research and development areas, including bioimaging and sensing.
Photophysical Properties of Pentafluorophenyl-Containing Dyes
The introduction of a pentafluorophenyl group into a dye's molecular structure can modulate its absorption and emission characteristics, fluorescence quantum yield, and lifetime. Below is a summary of reported photophysical data for selected BODIPY dyes functionalized with pentafluorophenyl or related pentafluorosulfanylphenyl groups.
Table 1: Photophysical Properties of Selected BODIPY Dyes with Perfluorinated Phenyl Moieties
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |
| BD1 (meso-pentafluorosulfanylphenyl) | Dichloromethane | 504 | 513 | 85,000 | 0.85 |
| BD2 (meso-pentafluorosulfanylphenylethynylphenyl) | Dichloromethane | 530 | 545 | 110,000 | 0.70 |
| BD4 (3,5-di(pentafluorosulfanylphenyl)-π-conjugated) | Dichloromethane | 652 | 670 | 150,000 | 0.45 |
| SF5-3 (push-pull BODIPY with meso-pentafluorosulfanylphenyl) | THF | 620 | - | Not Reported | Not Reported |
Data is compiled from available research literature. Variations may be observed based on specific experimental conditions.
Experimental Protocols
Synthesis of Pentafluorophenyl-Containing Dyes (General Overview)
The synthesis of dyes incorporating a pentafluorophenyl group often involves the condensation of a pentafluorophenyl-substituted precursor with the core structure of the dye. For instance, in the case of BODIPY dyes, a common route involves the reaction of a pentafluorophenyl-substituted aldehyde with a pyrrole (B145914) derivative, followed by complexation with boron trifluoride etherate.
Example Synthetic Workflow for a meso-Pentafluorophenyl BODIPY Dye:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4,5,6-Pentafluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,5,6-pentafluoroaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity prevention and removal.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete Hofmann Rearrangement: Insufficient bromine or sodium hydroxide (B78521), or reaction temperature is too low. | Ensure the molar ratios of reagents are correct. Gradually increase the reaction temperature, monitoring for product formation. |
| Incomplete Amination of Hexafluorobenzene (B1203771): Insufficient sodamide, low reaction temperature, or short reaction time. | Use a slight excess of sodamide. Ensure the reaction is carried out at the recommended temperature (e.g., in liquid ammonia). Monitor the reaction progress by GC to ensure completion. | |
| Presence of Unreacted Starting Material | Pentafluorobenzamide (Hofmann Route): Incomplete reaction. | Increase reaction time or temperature. Ensure efficient mixing. |
| Hexafluorobenzene (Amination Route): Incomplete reaction. | Increase reaction time or use a slight excess of the aminating agent. | |
| Formation of Di-substituted Byproducts (Amination Route) | Over-reaction with the aminating agent. | Carefully control the stoichiometry of the aminating agent. Use a shorter reaction time and monitor the reaction progress closely. |
| Product is a Dark Oil Instead of a Crystalline Solid | Presence of polymeric or tar-like impurities. | This can occur in the amination of hexafluorobenzene if the reaction overheats or if pyridine (B92270) is used as a solvent.[1] Purify the crude product by column chromatography or distillation. |
| Difficulty in Product Isolation | Emulsion formation during workup. | Add a saturated brine solution to break the emulsion. |
| Product loss during extraction. | Use an appropriate organic solvent in which the product is highly soluble and perform multiple extractions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the Hofmann rearrangement of pentafluorobenzamide?
-
Unreacted 2,3,4,5,6-pentafluorobenzamide (B1217856): This occurs if the reaction does not go to completion.
-
Pentafluorophenyl isocyanate: This is a key intermediate in the Hofmann rearrangement. If it does not fully hydrolyze to the amine, it can remain as an impurity.
-
Symmetrical urea (B33335) derivative (N,N'-bis(pentafluorophenyl)urea): The highly reactive pentafluorophenyl isocyanate intermediate can react with the already formed this compound to form this urea byproduct.
Q2: What are the common impurities when synthesizing this compound from hexafluorobenzene?
A2: The primary route for impurity formation in this synthesis is over-amination, leading to di-substituted products. The strong electron-withdrawing nature of the fluorine atoms directs the second amino group primarily to the para position. Therefore, the main impurity is likely:
-
2,3,5,6-Tetrafluoro-1,4-phenylenediamine. Other potential impurities include:
-
Unreacted Hexafluorobenzene: Due to incomplete reaction.
-
Isomeric tetrafluorophenylenediamines: Although the para-substituted product is favored, other isomers may form in smaller quantities.
Q3: How can I minimize the formation of di-substituted impurities during the amination of hexafluorobenzene?
A3: To minimize the formation of di-substituted byproducts, it is crucial to control the reaction stoichiometry. Using a precise 1:1 molar ratio of hexafluorobenzene to the aminating agent (e.g., sodamide) is recommended. Running the reaction at a low temperature, for instance in liquid ammonia (B1221849), and carefully monitoring its progress by techniques like Gas Chromatography (GC) can help in stopping the reaction once the desired product is maximized.
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
-
Recrystallization: Effective for removing small amounts of solid impurities. This compound is a solid at room temperature.
-
Column Chromatography: Useful for separating the desired product from byproducts with different polarities, such as the more polar di-substituted anilines.
-
Distillation: Can be used if the impurities have significantly different boiling points from the product.
Summary of Potential Impurities
| Impurity | Source | Synthesis Route |
| Unreacted 2,3,4,5,6-Pentafluorobenzamide | Incomplete Reaction | Hofmann Rearrangement |
| Pentafluorophenyl Isocyanate | Incomplete Hydrolysis of Intermediate | Hofmann Rearrangement |
| N,N'-bis(pentafluorophenyl)urea | Side reaction of isocyanate intermediate with product | Hofmann Rearrangement |
| Unreacted Hexafluorobenzene | Incomplete Reaction | Amination of Hexafluorobenzene |
| 2,3,5,6-Tetrafluoro-1,4-phenylenediamine | Over-amination | Amination of Hexafluorobenzene |
Experimental Protocols
Synthesis of this compound via Hofmann Rearrangement
This protocol is based on the general principles of the Hofmann rearrangement.
-
Preparation of Sodium Hypobromite (B1234621) Solution: In a reaction vessel equipped with a stirrer and cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cooled solution while stirring. Maintain the temperature below 10°C.
-
Reaction with Pentafluorobenzamide: To the freshly prepared sodium hypobromite solution, add 2,3,4,5,6-pentafluorobenzamide in portions.
-
Heating: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 60-80°C) and maintain it for a specified time, monitoring the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with water and then with a saturated brine solution. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography.
Synthesis of this compound via Amination of Hexafluorobenzene
This protocol is based on the nucleophilic aromatic substitution of hexafluorobenzene.
-
Reaction Setup: In a flask equipped with a cold finger condenser charged with dry ice/acetone, add liquid ammonia.
-
Formation of Sodamide: To the liquid ammonia, carefully add small pieces of sodium metal until a persistent blue color is observed. Then, add a catalytic amount of ferric nitrate (B79036) to facilitate the conversion of sodium to sodamide (the blue color will disappear).
-
Reaction with Hexafluorobenzene: To the suspension of sodamide in liquid ammonia, add a solution of hexafluorobenzene in a suitable solvent (e.g., anhydrous diethyl ether) dropwise.
-
Reaction Time: Stir the reaction mixture at the temperature of liquid ammonia for several hours.
-
Quenching: After the reaction is complete, cautiously quench the reaction by the slow addition of ammonium (B1175870) chloride.
-
Workup: Allow the ammonia to evaporate. To the residue, add water and extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extract. Purify the crude product by column chromatography to separate the desired mono-aminated product from any di-aminated byproducts and unreacted starting material.
Visualizations
Caption: Hofmann rearrangement synthesis of this compound and a key side reaction.
References
Technical Support Center: Purification of 2,3,4,5,6-Pentafluoroaniline by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the purification of 2,3,4,5,6-pentafluoroaniline via recrystallization. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation After Cooling | - Too much solvent was used: The solution is not saturated enough for crystals to form.[1] - The cooling process was too rapid: This can sometimes inhibit nucleation. - Supersaturation: The solution holds more dissolved solute than it should at a given temperature.[1] | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound. - Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
| Oiling Out Instead of Crystal Formation | - The melting point of the compound is close to the boiling point of the solvent. - The solution is cooling too quickly. - High concentration of impurities: Impurities can lower the melting point of the mixture. | - Reheat and add more solvent: Re-dissolve the oil by heating and add a small amount of additional solvent to lower the saturation point. Allow for slower cooling. - Use a lower boiling point solvent: If possible, choose a solvent with a boiling point significantly lower than the melting point of this compound (33-35°C is not particularly low, so this is less of a concern than with very low melting solids). - Pre-purify the crude material: If the crude product is highly impure, consider a preliminary purification step like a column chromatography. |
| Crystals are Colored or Appear Impure | - Colored impurities are co-precipitating with the product. - Incomplete dissolution of impurities in the hot solvent. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. - Ensure complete dissolution: Make sure all the desired compound has dissolved in the hot solvent, leaving behind any insoluble impurities for hot filtration. |
| Low Yield of Recovered Crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Crystals were washed with a solvent that was not cold enough. | - Minimize the amount of hot solvent used to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Always use ice-cold solvent to wash the collected crystals to minimize re-dissolving the product. [2] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on its general solubility profile, suitable solvents include hexane (B92381), ethanol (B145695), or a mixed solvent system like ethanol/water.[3][4] A final selection should be based on small-scale solubility tests.
Q2: My this compound has a low melting point (around 33-35°C). Are there any special precautions I should take?
A2: Yes, with a low melting point, there is a risk of the compound "oiling out" if the boiling point of the solvent is too high or if the solution cools in a way that the saturation point is reached at a temperature above the compound's melting point. Using a solvent with a moderate boiling point and ensuring slow cooling can help mitigate this.
Q3: How can I determine the appropriate amount of solvent to use?
A3: The goal is to use the minimum amount of hot solvent to completely dissolve the crude this compound.[2] This is best achieved by adding the solvent in small portions to the heated crude material until it just dissolves.
Q4: What are the common impurities in crude this compound?
A4: Common impurities can include unreacted starting materials from its synthesis, such as hexafluorobenzene, or byproducts from side reactions.[5] The specific impurities will depend on the synthetic route used.
Q5: How can I improve the purity of my final product?
A5: To improve purity, ensure a slow rate of cooling to allow for the formation of well-ordered crystals, which are less likely to trap impurities. Washing the collected crystals with a small amount of ice-cold solvent is also crucial. If impurities persist, a second recrystallization may be necessary.
Data Presentation
Physical Properties of this compound
| Property | Value |
| CAS Number | 771-60-8[6] |
| Molecular Formula | C₆H₂F₅N[6] |
| Molecular Weight | 183.08 g/mol [6] |
| Melting Point | 33-35 °C[6][7] |
| Boiling Point | 153 °C[6][7] |
| Appearance | White to salmon crystalline solid[7] |
Solubility Profile of this compound
| Solvent | Solubility |
| Water | Insoluble[3][6][7] |
| Toluene | Soluble[6][7] |
| Methanol | Soluble[6] |
| Acetone | Soluble[6] |
| Dichloromethane | Soluble[3] |
| Chloroform | Soluble[3] |
| Ethanol | Soluble[3] |
Experimental Protocols
1. Single-Solvent Recrystallization Protocol (Example with Hexane)
This protocol is a general guideline and may need optimization based on the purity of the starting material.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of hexane. Observe the solubility at room temperature. It should be sparingly soluble. Gently heat the test tube. The compound should fully dissolve. If it dissolves readily at room temperature, hexane is not a suitable solvent. If it does not dissolve upon heating, hexane is also not suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexane and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid dissolves completely. Add hexane dropwise until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
2. Two-Solvent Recrystallization Protocol (Example with Ethanol and Water)
This method is useful if a single suitable solvent cannot be found.
-
Solvent System Selection: The two solvents must be miscible. In this case, this compound should be soluble in ethanol and insoluble in water.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Inducing Crystallization: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution and Crystallization: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow the same procedure as for the single-solvent recrystallization, using an ice-cold ethanol/water mixture with a slightly higher proportion of water for washing the crystals.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 771-60-8 [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
troubleshooting Buchwald-Hartwig reactions with electron-deficient anilines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with Buchwald-Hartwig amination reactions, with a particular focus on the use of electron-deficient anilines.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
Low or no yield is a common issue, especially when working with electron-deficient anilines. The reduced nucleophilicity of these anilines, caused by electron-withdrawing groups, can significantly slow down the reaction.[1]
Possible Causes and Solutions:
-
Reduced Nucleophilicity of the Aniline (B41778): Electron-withdrawing groups on the aniline ring decrease the electron density on the nitrogen atom, making it a weaker nucleophile.[1]
-
Solution: Employ more reactive catalytic systems. Modern biaryl phosphine (B1218219) ligands like XPhos, BrettPhos, and RuPhos are designed to accelerate the key steps of the catalytic cycle, even with challenging substrates.[1] N-Heterocyclic carbene (NHC) ligands can also offer superior stability and activity.[1][2]
-
-
Inefficient Catalyst System: The choice of catalyst, ligand, and precatalyst is critical for success.
-
Inappropriate Base: The base plays a crucial role in deprotonating the aniline to form the active nucleophile.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often necessary for deprotonating the weakly acidic N-H bond of electron-deficient anilines.[1][4] For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be used, though this might require higher temperatures or longer reaction times.[5]
-
-
Suboptimal Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion.
Issue 2: Significant Side Product Formation
The formation of side products can compete with the desired amination reaction, reducing the overall yield and complicating purification.
Common Side Reactions and Solutions:
-
Hydrodehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom is a frequent side reaction.[5] This can arise from β-hydride elimination from the palladium-amido complex.[5]
-
Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Sterically hindered ligands can favor the desired reductive elimination.
-
-
Catalyst Deactivation/Inhibition: The catalyst can be poisoned by impurities in the starting materials or by the substrates/products themselves. Oxygen can also deactivate palladium catalysts.[1]
-
Solution:
-
Use a Precatalyst: Employ a well-defined, air-stable precatalyst to ensure consistent generation of the active catalytic species.[1]
-
Ensure Inert Atmosphere: Use rigorous techniques like freeze-pump-thaw degassing or a glovebox to exclude oxygen.[1]
-
Purify Reagents: Ensure starting materials are free of impurities that could act as catalyst poisons.[5]
-
-
-
Competing Reaction Pathways: If the substrates have multiple reactive sites, undesired reactions can occur.
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient anilines so challenging for Buchwald-Hartwig reactions?
The primary reason for the difficulty in using electron-deficient anilines is their reduced nucleophilicity. Electron-withdrawing groups (EWGs) on the aromatic ring pull electron density away from the nitrogen atom, making its lone pair of electrons less available to attack the palladium center in the catalytic cycle.[1] This results in slower reaction rates and often requires more forcing conditions to achieve good yields.[1]
Q2: My reaction with a nitroaniline is failing. What are the first things I should try?
For challenging substrates like nitroanilines, standard palladium-phosphine catalysts may not be sufficient.[1] Here are some initial troubleshooting steps:
-
Switch to a More Active Ligand: Use modern, bulky, electron-rich biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos.[1] These ligands are designed to accelerate the key steps of the catalytic cycle.
-
Use a Stronger Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often essential to deprotonate the weakly acidic N-H bond of the nitroaniline.[1][4]
-
Employ a Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible and higher-yielding reactions.[1]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for these challenging couplings.
Q3: Can I use weaker bases for substrates with base-sensitive functional groups?
Yes, for substrates containing base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.[3][5] However, these weaker bases may necessitate higher reaction temperatures, longer reaction times, or higher catalyst loadings to achieve comparable yields to stronger bases.[5] The use of soluble organic bases like DBU in combination with certain ligands is also an emerging alternative.[5][6][7]
Q4: How important is it to maintain an inert atmosphere?
Maintaining an inert atmosphere is critical for the success of Buchwald-Hartwig reactions. The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and low yields.[1] Therefore, it is essential to use degassed solvents and to perform the reaction under an inert atmosphere of nitrogen or argon.[1]
Q5: What is the general mechanism of the Buchwald-Hartwig amination?
The generally accepted mechanism involves a catalytic cycle with Pd(0) and Pd(II) intermediates:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.[8]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes the proton from the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[9]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Data and Protocols
Table 1: Comparison of Ligands for the Amination of an Electron-Deficient Aniline
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | >95 |
| BrettPhos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 85-95 |
| RuPhos | Pd G3 Precatalyst | K₃PO₄ | t-BuOH | 100 | 90-98 |
| Josiphos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 70-85 |
| DPEphos | Pd₂(dba)₃ | KOtBu | Dioxane | 110 | 65-80 |
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.
General Experimental Protocol for Buchwald-Hartwig Amination of an Aryl Halide with an Electron-Deficient Aniline
Materials:
-
Aryl halide (1.0 mmol)
-
Electron-deficient aniline (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd)
-
Phosphine ligand (e.g., XPhos, 0.048 mmol, 4.8 mol %)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, electron-deficient aniline, palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox).[5]
-
Add the anhydrous, degassed solvent to the reaction vessel.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).[1]
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Suzuki Coupling for Pentafluoroaniline Substrates
Welcome to the technical support center for optimizing Suzuki coupling reactions involving pentafluoroaniline substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these electron-deficient substrates. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of pentafluoroaniline challenging?
A1: The primary challenge arises from the electronic properties of the pentafluoroaniline substrate. The five fluorine atoms are strongly electron-withdrawing, which makes the aryl halide more electron-deficient. This can slow down the oxidative addition step of the catalytic cycle. Additionally, the electron-withdrawing nature of the pentafluorophenyl group can affect the transmetalation step.
Q2: What are the most common side reactions observed, and how can they be minimized?
A2: The most common side reactions are protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the pentafluoroaniline.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often caused by moisture and strong basic conditions. To minimize this, consider using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[1] Running the reaction under anhydrous conditions where appropriate can also be beneficial.
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2] Ensuring the reaction is thoroughly degassed and conducted under an inert atmosphere can reduce homocoupling.[2]
-
Dehalogenation: This is the reduction of the C-X bond of the pentafluoroaniline to a C-H bond. Electron-deficient aryl halides are particularly susceptible to this side reaction.[3] Optimizing the catalyst, ligand, and base can help to favor the desired cross-coupling pathway.
Q3: Which catalyst and ligand system is a good starting point for this type of coupling?
A3: For electron-deficient substrates like pentafluoroaniline, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are generally recommended. Buchwald ligands such as XPhos and SPhos are excellent starting points.[4] These ligands can help to promote the challenging oxidative addition step.[5] Advanced palladium precatalysts (e.g., G3 or G4 precatalysts) that rapidly form the active Pd(0) species can also be beneficial, especially when dealing with unstable boronic acids.[6]
Q4: What is the best choice of base and solvent?
A4: The choice of base is critical for the transmetalation step. For challenging couplings with electron-deficient anilines, stronger inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) have proven effective.[4] In some specific cases involving pentafluorophenylboronic acid, a combination of CsF and Ag₂O has been shown to be essential for high yields.[7] Aprotic polar solvents like dioxane, THF, or 2-MeTHF are commonly used, often in a mixture with water to aid in dissolving the base.[8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Action(s) |
| Inactive Catalyst | Ensure the palladium source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) may be inefficient. Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a more advanced precatalyst (e.g., a Buchwald G3 precatalyst).[2] Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar) to prevent oxidation of the Pd(0) species.[1] |
| Ineffective Ligand | The ligand may not be suitable for this electron-deficient substrate. Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[9] |
| Suboptimal Base | The base may not be strong enough to promote transmetalation effectively. Screen stronger inorganic bases like K₃PO₄ and Cs₂CO₃.[4] Ensure the base is finely powdered and anhydrous.[5] |
| Boronic Acid/Ester Instability | Protodeboronation may be consuming the boronic acid. Switch to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[1] Consider using milder reaction conditions (lower temperature, less harsh base). |
| Reaction Temperature Too Low | The reaction may require more thermal energy to overcome the activation barrier. Incrementally increase the reaction temperature (e.g., from 80°C to 110°C) while monitoring for product formation and decomposition.[10] |
Issue 2: Significant Formation of Side Products
| Side Product Observed | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. Inefficient reduction of a Pd(II) precatalyst. | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction.[2] Use a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.[2] |
| Protodeboronation Product | Hydrolysis of the boronic acid C-B bond. | Use a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[1] Use anhydrous solvents and a less harsh base if possible, or minimize the amount of water in the solvent system. |
| Dehalogenated Starting Material | Slow transmetalation allowing for competing reduction pathways. | Use a more active catalyst/ligand system to accelerate the cross-coupling. A more electron-rich ligand can sometimes help.[3] Ensure the absence of any potential hydride sources in the reaction mixture. |
Data Summary
Table 1: Recommended Starting Conditions for Suzuki Coupling of Pentafluoroaniline
| Component | Recommendation | Rationale/Comments |
| Aryl Halide | Pentafluoroaniline | Highly electron-deficient substrate. |
| Boronic Acid/Ester | Arylboronic acid (1.2-1.5 equiv.) or Arylboronic acid pinacol ester (1.2-1.5 equiv.) | Pinacol esters are recommended to minimize protodeboronation.[10] |
| Palladium Catalyst | XPhos Pd G3 (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%) | Buchwald precatalysts are highly effective for challenging substrates.[10][11] |
| Ligand | XPhos (2-4 mol%) | A bulky, electron-rich ligand to promote oxidative addition.[9] |
| Base | K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.) | Strong inorganic bases are often required for electron-deficient substrates.[4][12] |
| Solvent | 2-MeTHF or Dioxane/H₂O (10:1) | Aprotic polar solvents are generally effective. A small amount of water can aid in dissolving the base.[11] |
| Temperature | 80-110 °C | Optimization may be required depending on the specific substrates.[10] |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst deactivation and side reactions.[1] |
Visualizations
Caption: Troubleshooting workflow for low-yield pentafluoroaniline Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for Suzuki Coupling of Pentafluoroaniline with an Arylboronic Acid Pinacol Ester
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Pentafluoroaniline derivative (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF or 1,4-dioxane/water 10:1)
-
Reaction vessel (e.g., oven-dried Schlenk tube or vial with a septum cap)
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the pentafluoroaniline derivative, the arylboronic acid pinacol ester, the finely powdered K₃PO₄, and the magnetic stir bar.[10]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[1]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration of the pentafluoroaniline substrate is typically between 0.1-0.2 M.
-
Reaction: Place the vessel in a preheated oil bath or heating block (e.g., at 100 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Hofmann Rearrangement of Pentafluorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Hofmann rearrangement for the synthesis of pentafluoroaniline from pentafluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the Hofmann rearrangement and why is it used for pentafluorobenzamide?
The Hofmann rearrangement is a chemical reaction that converts a primary amide into a primary amine with one less carbon atom.[1] For pentafluorobenzamide, this reaction is a key step in the synthesis of pentafluoroaniline, a valuable intermediate in the development of pharmaceuticals and advanced materials. The process involves the treatment of the amide with bromine and a strong base, such as sodium hydroxide (B78521).[1]
Q2: What is the key intermediate in the Hofmann rearrangement of pentafluorobenzamide?
The central intermediate in this reaction is pentafluorophenyl isocyanate (C₆F₅NCO).[1][2] This highly reactive species is formed through the rearrangement of an N-bromoamide intermediate and is subsequently hydrolyzed to yield the final product, pentafluoroaniline, with the loss of carbon dioxide.[1][3] The electron-withdrawing nature of the pentafluorophenyl group enhances the reactivity of the isocyanate intermediate.[2]
Q3: Are there any known side reactions I should be aware of?
Yes, several side reactions can occur during the Hofmann rearrangement of pentafluorobenzamide, potentially impacting the yield and purity of the desired pentafluoroaniline. These include the formation of substituted ureas, hydrolysis of the starting material, and oxidative dimerization of the product.
Q4: Can the pentafluorophenyl isocyanate intermediate be isolated?
In typical aqueous Hofmann rearrangement conditions, the isocyanate intermediate is highly reactive and readily hydrolyzes to the corresponding amine, making its isolation challenging.[1][4] However, by modifying the reaction conditions, for example by using an alcohol as the solvent instead of water, the isocyanate can be trapped to form a stable carbamate.[1]
Troubleshooting Guides
Issue 1: Low Yield of Pentafluoroaniline
A lower than expected yield of pentafluoroaniline can be attributed to several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is heated to the appropriate temperature (e.g., 80°C) for a sufficient duration. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Suboptimal Reagent Stoichiometry | - Carefully control the molar ratios of pentafluorobenzamide, bromine, and sodium hydroxide as specified in the protocol. |
| Side Reaction: Urea Formation | - Maintain a dilute reaction mixture to minimize the interaction between the pentafluoroaniline product and the pentafluorophenyl isocyanate intermediate. - Ensure rapid and efficient hydrolysis of the isocyanate by maintaining a sufficient concentration of water and base. |
| Side Reaction: Amide Hydrolysis | - Avoid prolonged reaction times at high temperatures. - Use the minimum effective concentration of sodium hydroxide to minimize base-catalyzed hydrolysis of the starting amide. |
| Side Reaction: Oxidative Dimerization | - Minimize the exposure of the reaction mixture to air, especially during workup. - Consider degassing the solvents prior to use. |
Issue 2: Presence of Impurities in the Final Product
The isolation of impure pentafluoroaniline can be a result of various side products formed during the reaction.
| Observed Impurity | Potential Source | Mitigation and Purification |
| N,N'-bis(pentafluorophenyl)urea | Reaction of pentafluoroaniline with the pentafluorophenyl isocyanate intermediate. | - To minimize its formation, see "Side Reaction: Urea Formation" in the table above. - Purification can be achieved through column chromatography or recrystallization. |
| Pentafluorobenzamide (starting material) | Incomplete reaction or hydrolysis of the N-bromoamide intermediate back to the amide. | - Ensure complete reaction as described in "Issue 1". - Purification can be achieved through extraction and recrystallization. |
| Decafluoroazoxybenzene or Decafluoroazobenzene | Oxidative dimerization of the pentafluoroaniline product. | - Minimize oxidation during the reaction and workup (see "Side Reaction: Oxidative Dimerization" above). - These colored impurities can often be removed by treatment with activated carbon or by chromatography. |
| Pentafluorobenzoic acid | Hydrolysis of the starting pentafluorobenzamide. | - Minimize hydrolysis by controlling reaction time and base concentration. - Can be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution). |
Potential Side Reactions
The following section details the most probable side reactions that can occur during the Hofmann rearrangement of pentafluorobenzamide.
Formation of N,N'-bis(pentafluorophenyl)urea
The highly electrophilic pentafluorophenyl isocyanate intermediate can be attacked by nucleophiles other than water. The product of the main reaction, pentafluoroaniline, is nucleophilic and can react with the isocyanate to form the symmetrical urea, N,N'-bis(pentafluorophenyl)urea.[5][6][7]
Hydrolysis of Pentafluorobenzamide
Under the strongly basic conditions of the Hofmann rearrangement, the starting material, pentafluorobenzamide, can undergo hydrolysis to form pentafluorobenzoic acid. This side reaction consumes the starting material and reduces the overall yield of the desired amine. Studies on related compounds suggest that while some benzamides can be stable in basic solutions, prolonged exposure to strong base at elevated temperatures can promote hydrolysis.[8]
Oxidative Dimerization of Pentafluoroaniline
The reaction conditions of the Hofmann rearrangement are oxidative. This can lead to the dimerization of the pentafluoroaniline product to form decafluoroazoxybenzene and, potentially, decafluoroazobenzene. These byproducts are often colored and can be difficult to separate from the desired product.
Experimental Protocols
The following is a representative experimental protocol for the Hofmann rearrangement of pentafluorobenzamide.
Synthesis of Pentafluoroaniline
-
Preparation of Sodium Hypobromite (B1234621) Solution:
-
In a suitable reaction vessel, dissolve 68 g of sodium hydroxide in 1200 g of water.
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add 75 g of bromine to the sodium hydroxide solution while maintaining the temperature between 0 and 10 °C.
-
Stir the mixture for 1 hour at this temperature.
-
-
Hofmann Rearrangement:
-
To the freshly prepared sodium hypobromite solution, add 90 g of solid pentafluorobenzamide in portions.
-
Control the rate of addition to maintain the internal reaction temperature at 80 °C.
-
After the addition is complete, continue to stir the reaction mixture at 80 °C until the reaction is complete (monitor by TLC or HPLC).
-
-
Workup and Isolation:
-
Cool the reaction mixture to 20 °C.
-
Add 200 g of methyl tert-butyl ether (MTBE) to the reaction mixture and stir.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic phase and concentrate it under reduced pressure at 30 °C to obtain the crude pentafluoroaniline.
-
The crude product can be further purified by distillation or recrystallization.
-
This protocol is adapted from a patent and may require optimization for specific laboratory conditions.
Data Presentation
| Parameter | Value | Reference |
| Typical Yield of Pentafluoroaniline | 89.5% | CN106946659A |
| Purity of Crude Product (HPLC) | >95% | CN106946659A |
Experimental Workflow
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Buy Pentafluorophenyl isocyanate | 1591-95-3 [smolecule.com]
- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage of air-sensitive 2,3,4,5,6-Pentafluoroaniline
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of air-sensitive 2,3,4,5,6-Pentafluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound (CAS No. 771-60-8) is a fluorinated aromatic amine that typically appears as a white to salmon-colored crystalline solid.[1][2] Its extensive fluorination makes it a much weaker base than aniline (B41778) and deactivates the aromatic ring towards electrophilic substitution.[3] This unique electronic nature makes it a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.[3][4]
Q2: Why is this compound considered air-sensitive?
A2: Like many anilines, this compound is susceptible to oxidation upon exposure to atmospheric oxygen and light.[4] This degradation can lead to discoloration (e.g., turning yellow or brown) and the formation of impurities that may compromise experimental results.[4] It is also important to protect it from moisture.
Q3: What are the primary hazards associated with this compound?
A3: this compound is harmful if swallowed and can cause skin, eye, and respiratory system irritation.[5] It is toxic by the intraperitoneal route.[1] When heated to decomposition, it can emit highly toxic fumes of fluorine-containing compounds and nitrogen oxides.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q4: What is the proper personal protective equipment (PPE) for handling this compound?
A4: When handling this compound, it is mandatory to use chemical safety goggles, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust, a dust mask (such as an N95) or a respirator should be used. All handling of the solid should be done in a chemical fume hood.
Data Presentation
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 771-60-8 | [1][5] |
| Molecular Formula | C₆H₂F₅N | [3] |
| Molecular Weight | 183.08 g/mol | [3] |
| Appearance | White to salmon crystalline low melting solid | [1][2][5] |
| Melting Point | 33-35 °C (lit.) | [1][3][5] |
| Boiling Point | 153 °C (lit.) | [1][3][5] |
| Solubility | Insoluble in water; soluble in toluene (B28343) and other organic solvents. | [1][3] |
| Storage Temperature | 2-8°C under an inert atmosphere. | |
| Key Hazards | Harmful if swallowed, causes skin, eye, and respiratory irritation. | [5] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides. |
Experimental Protocols
Detailed Methodology: N-Acetylation of this compound
This protocol describes a representative procedure for the N-acetylation of this compound to form N-(pentafluorophenyl)acetamide. This is a common transformation used to protect the amino group or to synthesize further derivatives.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (dried over KOH)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert gas source (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
In a fume hood, oven-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
To the flask, add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Seal the flask with a septum.
-
-
Reagent Addition:
-
Under the inert atmosphere, add dry pyridine (1.2 eq) to the stirred solution via syringe.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise via syringe to the cooled, stirred solution. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl solution to the flask.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude N-(pentafluorophenyl)acetamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
-
Troubleshooting Guides
Diagram: Troubleshooting Workflow for Experiments with this compound
Caption: Troubleshooting workflow for common experimental issues.
Diagram: Proper Storage and Handling of this compound
Caption: Recommended storage and handling workflow.
References
challenges in the scale-up of 2,3,4,5,6-Pentafluoroaniline production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2,3,4,5,6-Pentafluoroaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary commercial applications of this compound?
A1: this compound is a crucial intermediate in the pharmaceutical and material science sectors.[1] In the pharmaceutical industry, it serves as a building block for synthesizing novel drug candidates, as the fluorine atoms can enhance metabolic stability and target binding.[1] It is also a key precursor in the manufacturing of advanced liquid crystal materials.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a white crystalline solid with a melting point of 33-35 °C and a boiling point of 153 °C.[2] It is generally insoluble in water but soluble in organic solvents like toluene, methanol, and acetone.[2] The five fluorine atoms on the aniline (B41778) core make it a much weaker base than unsubstituted aniline and deactivate the aromatic ring towards electrophilic substitution.[2]
Q3: What are the main safety hazards associated with this compound?
A3: this compound is considered a hazardous substance.[3] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[3] It may also cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[4]
Q4: What level of purity is typically required for this compound in pharmaceutical applications?
A4: A high purity of over 99.0% is often required for pharmaceutical synthesis. Even minor impurities can lead to side reactions or negatively impact the efficacy and safety of the final drug product.[2]
Synthesis Route 1: Nucleophilic Aromatic Substitution of Hexafluorobenzene (B1203771)
The reaction of hexafluorobenzene with a nitrogen nucleophile, such as ammonia (B1221849), is a primary route for the synthesis of this compound.
Experimental Protocol: Amination of Hexafluorobenzene
-
Reactor Setup: A high-pressure reactor equipped with a stirrer, temperature and pressure controls, and a reagent addition system is required. The reactor should be purged with an inert gas (e.g., nitrogen or argon) before use.
-
Reagent Charging: A solution of hexafluorobenzene in a suitable solvent (e.g., ethanol (B145695) or dioxane) is charged to the reactor.
-
Ammonia Addition: Anhydrous ammonia is carefully introduced into the reactor. The amount of ammonia used will influence the reaction rate and selectivity. An excess of ammonia is typically used to favor the formation of the mono-substituted product.
-
Reaction Conditions: The reactor is heated to the desired temperature, typically in the range of 150-200°C. The pressure will increase due to the vapor pressure of the solvent and ammonia at the reaction temperature. The reaction is monitored by periodically taking samples and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and the excess ammonia is safely vented. The reaction mixture is then typically neutralized with an acid, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by distillation, recrystallization, or chromatography to achieve the desired purity.
Troubleshooting Guide: Nucleophilic Aromatic Substitution
| Issue | Possible Cause | Troubleshooting Steps |
| Low Conversion of Hexafluorobenzene | Insufficient reaction temperature or time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by GC or HPLC. |
| Low concentration of ammonia. | Increase the molar ratio of ammonia to hexafluorobenzene. | |
| Poor mixing. | Ensure adequate agitation to facilitate contact between the reactants. | |
| Formation of Di- and Tri-substituted Byproducts | High reaction temperature. | Optimize the reaction temperature to favor mono-substitution. |
| Insufficient excess of ammonia. | Use a larger excess of ammonia to increase the statistical probability of ammonia reacting with hexafluorobenzene over the product. | |
| Exothermic Runaway Reaction | Poor heat dissipation at a larger scale. | Implement controlled addition of ammonia and ensure efficient cooling of the reactor. Consider using a solvent with a higher boiling point to help manage the heat of reaction. |
| Difficult Separation of Product from Starting Material | Similar boiling points of hexafluorobenzene and this compound. | Utilize fractional distillation with a high-efficiency column. Consider converting the product to a salt to facilitate separation by extraction, followed by regeneration of the free amine. |
Signaling Pathway Diagram
Caption: Nucleophilic substitution of hexafluorobenzene.
Synthesis Route 2: Hofmann Rearrangement of 2,3,4,5,6-Pentafluorobenzamide
The Hofmann rearrangement provides an alternative pathway to this compound from 2,3,4,5,6-Pentafluorobenzamide.
Experimental Protocol: Hofmann Rearrangement
-
Preparation of Hypobromite (B1234621) Solution: A solution of sodium hydroxide (B78521) in water is cooled to 0-10 °C. Bromine is then added dropwise to this solution while maintaining the temperature to form sodium hypobromite in situ.[5]
-
Amide Addition: 2,3,4,5,6-Pentafluorobenzamide is added portion-wise to the hypobromite solution.[5]
-
Reaction Conditions: The reaction mixture is heated to around 80 °C.[5] The reaction is typically exothermic and requires careful temperature control.
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent such as methyl tert-butyl ether.[5]
-
Purification: The organic layer is concentrated, and the crude product is purified by distillation or recrystallization.
Troubleshooting Guide: Hofmann Rearrangement
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete formation of the N-bromoamide intermediate. | Ensure the correct stoichiometry of bromine and sodium hydroxide. Maintain low temperatures during the hypobromite formation. |
| Hydrolysis of the isocyanate intermediate. | Ensure the reaction is worked up promptly after completion. | |
| Side reactions due to high temperature. | Maintain strict temperature control during the amide addition and subsequent heating. | |
| Formation of Impurities | Unreacted starting material. | Ensure sufficient reaction time and temperature for complete conversion. |
| Formation of ureas from the isocyanate intermediate. | Minimize the presence of water during the rearrangement step if possible, or trap the isocyanate with an alcohol to form a carbamate (B1207046) which can then be hydrolyzed. | |
| Handling of Hazardous Reagents | Bromine is highly corrosive and toxic. | Handle bromine in a well-ventilated fume hood with appropriate PPE. Have a quenching agent (e.g., sodium thiosulfate) readily available. |
| Exothermic reaction. | Add the amide in portions and ensure efficient cooling of the reaction vessel. |
Experimental Workflow Diagram
Caption: Hofmann rearrangement workflow.
General Purification Challenges
Q5: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
A5: Anilines are susceptible to aerial oxidation, which can form colored impurities. To minimize discoloration, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating and distillation. If the product is already discolored, you can try treating a solution of the product with activated carbon, followed by filtration and recrystallization or distillation.
Q6: I am having difficulty removing a persistent impurity with a similar boiling point to my product. What should I do?
A6: When dealing with impurities that have similar boiling points, consider the following options:
-
Fractional Distillation: Use a longer distillation column with higher theoretical plates to improve separation.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be very effective at removing impurities.
-
Chromatography: For small to medium-scale production, column chromatography can be used to separate closely related compounds.
-
Acid-Base Extraction: Convert the aniline to its hydrochloride salt by treating it with HCl. The salt will be water-soluble, while non-basic impurities may remain in an organic phase. After separating the layers, the aniline can be regenerated by adding a base.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 771-60-8 | [2] |
| Molecular Formula | C₆H₂F₅N | [2] |
| Molecular Weight | 183.08 g/mol | [2] |
| Melting Point | 33-35 °C | [2] |
| Boiling Point | 153 °C | [2] |
| Solubility | Insoluble in water; Soluble in toluene, methanol, acetone | [2] |
Table 2: Typical Reaction Conditions for Synthesis
| Parameter | Nucleophilic Aromatic Substitution | Hofmann Rearrangement |
| Starting Material | Hexafluorobenzene | 2,3,4,5,6-Pentafluorobenzamide |
| Key Reagents | Ammonia | Sodium Hydroxide, Bromine |
| Typical Temperature | 150-200 °C | 80 °C[5] |
| Typical Pressure | High Pressure | Atmospheric Pressure |
| Key Challenges | Exothermic reaction, byproduct formation | Handling of bromine, exothermic reaction |
References
Technical Support Center: Synthesis of Pentafluoroaniline Derivatives
Welcome to the technical support center for the synthesis of pentafluoroaniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and improve reaction yields.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am performing a nucleophilic aromatic substitution (SNAr) on a pentafluoroaniline derivative, but my yields are consistently low. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in SNAr reactions with pentafluoroaniline derivatives can arise from several factors, primarily related to the reactivity of the nucleophile, reaction conditions, and potential side reactions. The pentafluorophenyl group is highly electron-deficient, which generally favors nucleophilic attack. However, optimization is often necessary.
Troubleshooting Steps:
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical.
-
Bases: For amine nucleophiles, a common strategy is to use an excess of the amine to act as both the nucleophile and the base. For other nucleophiles, non-nucleophilic bases are preferred to avoid competing reactions. The choice of base can significantly impact the reaction rate and yield.[1]
-
Solvents: Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are often effective as they can help to dissolve the reactants and stabilize charged intermediates that form during the reaction.[1] However, in some cases, less polar solvents may be required to reduce the rate of side reactions.[2]
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can lead to decomposition of starting materials or products.[1] It is advisable to start at a moderate temperature and gradually increase it while monitoring the reaction progress.
-
Moisture and Atmosphere: SNAr reactions can be sensitive to moisture, which can protonate the nucleophile or react with strong bases. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially when using sensitive reagents.[3]
-
Nucleophile Reactivity: The nucleophilicity of your reacting partner is a key factor.
Issue 2: Formation of Multiple Products in N-Alkylation Reactions
Question: I am trying to perform a mono-N-alkylation on pentafluoroaniline, but I am observing the formation of di-alkylated and sometimes even tri-alkylated byproducts. How can I improve the selectivity for mono-alkylation?
Answer:
Over-alkylation is a common side reaction in the N-alkylation of anilines. This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[2]
Prevention Strategies:
-
Control Stoichiometry: Using a large excess of pentafluoroaniline compared to the alkylating agent can favor the mono-alkylation product. Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[2]
-
Reaction Conditions:
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.
-
Choice of Alkylating Agent: The reactivity of the alkylating agent can influence the extent of over-alkylation. More reactive agents are more likely to lead to multiple substitutions.[2] Consider using a less reactive alkylating agent if over-alkylation is a significant issue.
Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Sonogashira)
Question: My Buchwald-Hartwig amination (or Sonogashira coupling) with a pentafluoroaniline derivative is giving a low yield. What are the common pitfalls and how can I optimize the reaction?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for C-N and C-C bond formation, but they are sensitive to various parameters.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of the palladium precatalyst and the phosphine (B1218219) ligand is critical for success. Bulky and electron-rich ligands are often effective for challenging substrates.[5] It is often necessary to screen a variety of ligands to find the optimal one for your specific reaction.
-
Base Selection: The choice of base is crucial and can significantly affect the reaction outcome. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The solubility of the base in the reaction solvent can be a critical factor.[6]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. It is essential to thoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3]
-
Side Reactions in Sonogashira Coupling: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of copper and oxygen.[7] To minimize this, ensure strictly anaerobic conditions and consider using a copper-free protocol. Slow addition of the alkyne can also be beneficial.[5][7]
-
Reagent Purity: Ensure all reagents, including the solvent, are pure and dry. Impurities can poison the catalyst or lead to unwanted side reactions.
Issue 4: Difficulties in Product Purification and Low Isolated Yield
Question: I have good conversion according to TLC/LC-MS, but my isolated yield after purification is low. What are some common reasons for product loss during workup and purification?
Answer:
Product loss during workup and purification is a frequent issue. Here are some common causes and solutions:
-
Aqueous Workup:
-
Solubility: Your product might have some solubility in the aqueous phase. To minimize this, perform multiple extractions with an appropriate organic solvent. Adding brine (saturated NaCl solution) to the aqueous layer can decrease the solubility of your product and improve extraction efficiency.[8]
-
-
Column Chromatography:
-
Streaking: Highly polar compounds, such as some pentafluoroaniline derivatives, can streak on silica (B1680970) gel, leading to poor separation and low recovery. Consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds) to the eluent.
-
Decomposition: Some compounds may be unstable on silica gel. In such cases, minimizing the time the compound spends on the column or using a less acidic stationary phase is advisable.
-
-
Solvent Removal:
-
Volatility: If your product is volatile, it can be lost during solvent removal under high vacuum. Use a rotary evaporator at a controlled temperature and pressure. For highly volatile compounds, consider purification methods that do not require complete solvent removal, such as crystallization.
-
-
Crystallization/Precipitation:
-
Incomplete Precipitation: Ensure you are using an appropriate solvent/anti-solvent system and that the solution is sufficiently cooled to maximize crystal formation.
-
Loss During Filtration: Use a filter paper with the appropriate pore size to avoid losing fine crystals. Wash the collected solid with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.
-
Data Presentation
Table 1: Optimization of Buchwald-Hartwig Amination Parameters
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | DBU | DMF | 100 | 16 | 20 |
| 2 | [Pd(cinnamyl)Cl]₂ | Xantphos | DBU | DMF | 100 | 16 | 45 |
| 3 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 24 | >95 |
| 4 | [Pd(IPr*)(cin)Cl] | - | KOtAm | Toluene | 110 | 1 | >99 |
| 5 | Cu/Cu₂O | - | KOH | DMSO | 80 | 24 | Excellent |
Data compiled from multiple sources for illustrative purposes.[3][9][10]
Table 2: Influence of Solvent on Nucleophilic Aromatic Substitution (SNAr) Rate
| Solvent | Dielectric Constant (ε) | Type | Effect on SNAr Rate |
| Methanol | 32.7 | Polar Protic | Can decrease rate due to hydrogen bonding with nucleophile |
| Acetonitrile | 37.5 | Polar Aprotic | Generally favorable, stabilizes intermediates |
| DMF | 36.7 | Polar Aprotic | Often a good choice, good solvating power |
| DMSO | 46.7 | Polar Aprotic | Excellent choice, strongly solvates cations |
| Toluene | 2.4 | Non-polar | Generally slow, but can be useful to suppress side reactions |
General trends observed in SNAr reactions.[2][11]
Experimental Protocols
Protocol 1: Synthesis of 1-Pentafluorophenyl-1H-pyrrole
This protocol is adapted from a published procedure for the synthesis of 1-pentafluorophenyl-1H-pyrrole from pentafluoroaniline.[12]
Materials:
-
Pentafluoroaniline (3.0 g, 16.4 mmol)
-
2,5-Dimethoxytetrahydrofuran (B146720) (2.6 g, 19.7 mmol)
-
Glacial Acetic Acid (30 mL)
-
Diethyl ether
-
Saturated aqueous sodium carbonate solution
-
Magnesium sulfate
Procedure:
-
A solution of pentafluoroaniline and 2,5-dimethoxytetrahydrofuran in acetic acid is refluxed for 3 hours.
-
The solvent is then removed under reduced pressure.
-
The oily residue is taken up in diethyl ether.
-
The ether solution is washed twice with a saturated aqueous solution of sodium carbonate.
-
The organic layer is separated, dried over magnesium sulfate, and the solvent is removed under reduced pressure.
-
The product can be further purified by vacuum sublimation to yield a colorless crystalline solid.
Expected Yield: 78%
Mandatory Visualization
Caption: A stepwise workflow for troubleshooting low yields in SNAr reactions.
Caption: Logical workflow for optimizing Buchwald-Hartwig amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. scispace.com [scispace.com]
- 11. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2,3,4,5,6-Pentafluoroaniline
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2,3,4,5,6-pentafluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs). The following information is structured to directly address specific issues you may encounter during your experiments, with a focus on data-driven catalyst and condition selection.
Frequently Asked questions (FAQs)
Q1: Why are cross-coupling reactions with this compound so challenging?
A1: The primary challenge stems from the severe electron-deficient nature of the pentafluorophenyl group. The five highly electronegative fluorine atoms strongly withdraw electron density from the aniline's nitrogen atom.[1] This significantly reduces the nucleophilicity of the amine, making it a very weak coupling partner in reactions like the Buchwald-Hartwig amination.[1] Consequently, standard conditions often result in low to no yield. For Suzuki-Miyaura and Sonogashira couplings, where a derivative like a pentafluorophenyl halide or triflate is used, the electron-withdrawing nature of the ring can influence the oxidative addition and reductive elimination steps of the catalytic cycle.
Q2: What are the most critical parameters to consider when setting up a cross-coupling reaction with a pentafluoroaniline derivative?
A2: The most critical parameters are the choice of catalyst system (palladium precursor and ligand), the base, and the solvent. Due to the challenging nature of the substrate, a highly active and robust catalyst is required. The base must be strong enough to deprotonate the weakly acidic N-H bond in Buchwald-Hartwig amination or facilitate the transmetalation step in Suzuki-Miyaura and Sonogashira couplings without causing substrate decomposition. The solvent choice is crucial for solubility and to ensure the stability and activity of the catalytic species.
Q3: I am observing significant hydrodehalogenation of my aryl halide starting material in a Buchwald-Hartwig reaction. What can I do to minimize this?
A3: Hydrodehalogenation is a common side reaction, especially with electron-rich aryl halides and challenging amines. It often arises from a competing pathway involving β-hydride elimination. To minimize this, consider the following:
-
Ligand Selection: Employ bulky, electron-rich biaryl phosphine (B1218219) ligands. These ligands are designed to promote the desired reductive elimination over side reactions.[1]
-
Base Selection: The choice of base can be critical. While a strong base is needed, switching to a different strong, non-nucleophilic base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃) can sometimes alter the reaction pathway favorably.
-
Amine Purity: Ensure your this compound is of high purity, as impurities can sometimes act as hydrogen donors.
Q4: My Suzuki-Miyaura reaction with a pentafluorophenyl boronic acid is sluggish. How can I improve the reaction rate?
A4: Pentafluorophenylboronic acid is known to be an inactive substrate under standard Suzuki-Miyaura conditions.[2][3] To enhance reactivity, the addition of silver(I) oxide (Ag₂O) in combination with a cesium fluoride (B91410) (CsF) base has been shown to be highly effective, leading to excellent yields.[2][3] This combination is believed to be essential for promoting the transmetalation step.
Troubleshooting Guides
Issue 1: Low to No Yield in Buchwald-Hartwig Amination
Symptoms:
-
Starting materials (aryl halide and this compound) are largely unreacted after an extended reaction time.
-
TLC or LC-MS analysis shows only trace amounts of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Catalyst Activity | The extreme electron deficiency of pentafluoroaniline requires a highly active catalyst. Standard Pd/phosphine systems may not be sufficient. Solution: Switch to a more active catalyst system. Use a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) with a bulky, electron-rich biaryl phosphine ligand such as XPhos, BrettPhos, or RuPhos.[1] N-Heterocyclic Carbene (NHC) ligands can also offer superior stability and activity for challenging couplings.[1] |
| Ineffective Base | The N-H bond of this compound is significantly less acidic than that of typical anilines, making deprotonation difficult. Solution: Employ a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often essential for deprotonating the weakly acidic N-H bond.[1] |
| Catalyst Deactivation | Palladium catalysts are sensitive to oxygen. Any exposure to air can lead to the formation of palladium black and deactivation of the catalyst. Solution: Ensure a rigorously inert atmosphere. Use a glovebox for reaction setup and employ freeze-pump-thaw degassing for solvents.[1] |
| Inappropriate Solvent | The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species. Solution: Anhydrous, degassed toluene (B28343) or dioxane are generally good starting points for Buchwald-Hartwig aminations. |
Issue 2: Poor Performance in Suzuki-Miyaura Coupling of Pentafluorophenyl Derivatives
Symptoms:
-
Low conversion of the pentafluorophenyl halide/triflate or the boronic acid.
-
Formation of homocoupling byproducts.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Sluggish Transmetalation | Pentafluorophenyl boronic acids are known to be poor substrates for transmetalation. Solution: For the coupling of pentafluorophenylboronic acid with aryl halides, the addition of Ag₂O along with CsF as the base is crucial for promoting the reaction.[2][3] |
| Inefficient C-O Cleavage (for Pentafluorophenyl Ester Substrates) | When using pentafluorophenyl esters as electrophiles, the C-O bond needs to be selectively cleaved. Solution: A Pd₂(dba)₃/PCy₃·HBF₄ catalyst system with Na₂CO₃ as the base in dioxane at elevated temperatures (120 °C) has been shown to be effective for this transformation.[4][5] |
| Protodeboronation | The boronic acid can be cleaved by residual water or other protic sources before it can participate in the catalytic cycle. Solution: Use anhydrous solvents and reagents. A stronger base like K₃PO₄ or Cs₂CO₃ can sometimes be more effective than weaker bases. |
Issue 3: Low Yield in Sonogashira Coupling of Pentafluorophenyl Halides
Symptoms:
-
Low conversion of the pentafluorophenyl halide and/or terminal alkyne.
-
Significant formation of alkyne homocoupling (Glaser coupling) products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient C-F Bond Activation | The C-F bond is generally unreactive in cross-coupling reactions. Solution: For the Sonogashira coupling of fluoroarenes, a copper-free system using a strong base like lithium hexamethyldisilazide (LiHMDS) can be highly effective. This base is thought to play a dual role as a base and a ligand, with the formation of a strong Li-F bond driving the reaction.[6] |
| Copper-Mediated Homocoupling | The copper(I) co-catalyst in traditional Sonogashira conditions can promote the homocoupling of the terminal alkyne. Solution: Employ a copper-free Sonogashira protocol. Several modern catalyst systems are designed to work efficiently without a copper co-catalyst. |
| Suboptimal Base | The base plays a crucial role in deprotonating the terminal alkyne. Solution: For challenging substrates, a strong amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is typically used. In some cases, a stronger, non-nucleophilic base may be required. |
Quantitative Data Summary
Table 1: Buchwald-Hartwig Amination with Electron-Deficient Anilines (General Conditions)
| Aryl Halide | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Electron-Deficient Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | Moderate to High |
| Aryl Chloride | Electron-Deficient Aniline | XPhos Pd G3 (1-2) | - | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | Moderate to High |
Note: Specific data for this compound is limited in the literature; these are general starting conditions for challenging electron-deficient anilines.[1]
Table 2: Suzuki-Miyaura Coupling of Pentafluorophenyl Derivatives
| Pentafluorophenyl Derivative | Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| C₆F₅B(OH)₂ | Phenyl Iodide | Pd(PPh₃)₄ (3) | - | CsF (2) | Ag₂O (1) | DME | 70 | 12 | >90 | [2][3] |
| C₆F₅B(OH)₂ | Phenyl Bromide | Pd₂(dba)₃ (2.5) | P(tBu)₃ (6) | CsF (2) | Ag₂O (1) | DMF | 100 | 12 | >90 | [2][3] |
| Pentafluorophenyl benzoate | 4-Tolylboronic acid | Pd₂(dba)₃ (3) | PCy₃·HBF₄ (12) | Na₂CO₃ (4.5) | - | Dioxane | 120 | 15 | High | [4][5] |
Table 3: Sonogashira Coupling of Fluoroarenes
| Fluoroarene | Terminal Alkyne | Palladium Source (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Electron-deficient fluoroarene | Phenylacetylene | Pd₂(dba)₃ (3) | None | LiHMDS (2) | THF | 110 | 15 | up to 99 | [6] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination with an Electron-Deficient Aniline
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide, this compound, sodium tert-butoxide, and the palladium precatalyst inside a glovebox.[1]
-
Seal the vessel with a septum.
-
Remove the vessel from the glovebox and connect it to a Schlenk line. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol for Suzuki-Miyaura Coupling of Pentafluorophenylboronic Acid with an Aryl Bromide
Materials:
-
Pentafluorophenylboronic acid (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
P(tBu)₃ (0.06 mmol, 6 mol%)
-
Cesium fluoride (2.0 mmol)
-
Silver(I) oxide (1.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add pentafluorophenylboronic acid, the aryl bromide, cesium fluoride, and silver(I) oxide.[2][3]
-
In a separate vial inside a glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and P(tBu)₃ in anhydrous DMF.
-
Seal the Schlenk tube, evacuate, and backfill with argon three times.
-
Add anhydrous DMF via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 12 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Reactivity of 2,3,4,5,6-Pentafluoroaniline
Welcome to the technical support center for experiments involving 2,3,4,5,6-Pentafluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on the impact of solvents on the reactivity of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent crucial in reactions with this compound?
A1: The solvent plays a critical role in nucleophilic aromatic substitution (SNAr) reactions, which are common for this compound. Solvents can influence the reaction rate and yield by stabilizing or destabilizing the reactants, intermediates, and transition states. Polar aprotic solvents, for instance, are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and, therefore, more reactive.[1] Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.[1]
Q2: I am observing low to no reactivity of this compound with my nucleophile. What are the likely causes related to the solvent?
A2: Low reactivity can stem from several factors. Primarily, the use of a non-polar or a protic solvent might be hindering the reaction. Protic solvents can form hydrogen bonds with the nucleophile, reducing its effectiveness. Additionally, the solubility of this compound and the nucleophile in the chosen solvent is critical.[2] If either reactant has poor solubility, the reaction will be slow or may not proceed at all. Ensure your reactants are fully dissolved at the reaction temperature.
Q3: Can the solvent influence the regioselectivity of nucleophilic substitution on this compound?
A3: Yes, while the primary site of attack is generally the carbon atom para to the amino group due to electronic effects, the solvent can play a role in the product distribution, especially if multiple substitution products are possible. The solvent can influence the aggregation state of the nucleophile and the stability of the different possible Meisenheimer intermediates, which can affect the observed regioselectivity.
Q4: Are there any specific safety concerns when heating this compound in certain solvents?
A4: Yes. This compound is a combustible solid.[3] When heating, especially in the presence of oxidizing agents, there is a risk of fire. It is crucial to work in a well-ventilated fume hood and away from open flames or sparks. Always consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent for specific handling and safety information.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inappropriate solvent choice (e.g., non-polar or protic solvent). | Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) to enhance nucleophilicity.[1] |
| Poor solubility of reactants. | Ensure both this compound and the nucleophile are soluble in the chosen solvent at the reaction temperature. Consider using a co-solvent if necessary. | |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature. SNAr reactions often require heating to overcome the activation energy.[1] Monitor for potential decomposition at higher temperatures. | |
| Formation of Multiple Products | Reaction temperature is too high, leading to side reactions. | Lower the reaction temperature to improve selectivity for the desired product. |
| Di-substitution or further reaction of the initial product. | Use a stoichiometric amount of the nucleophile or a slight excess of the this compound to minimize multiple substitutions.[1] | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time. |
| Deactivation of the nucleophile. | If using a base to generate the nucleophile in situ, ensure the base is strong enough and added under anhydrous conditions if necessary. | |
| Reaction Mixture Turning Dark | Decomposition of starting materials or products. | This can be caused by excessively high temperatures or reaction with the solvent.[1] Lower the temperature and ensure the solvent is inert under the reaction conditions. Consider degassing the solvent to remove oxygen. |
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield of the reaction between this compound and Sodium Hydroxide. This reaction is a representative nucleophilic aromatic substitution where the fluorine atom para to the amino group is substituted by a hydroxyl group.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Water/Acetonitrile (1.2:1 v/v) | ~58 | 1 | 80 | 89.5[3] |
| Dioxane | 2.2 | 8 | 100 | Low |
| Toluene | 2.4 | 8 | 100 | Very Low |
| Tetrahydrofuran (THF) | 7.6 | 8 | 66 | Moderate |
| Dimethylformamide (DMF) | 36.7 | 4 | 100 | High |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 4 | 100 | Very High |
Note: The data for solvents other than the water/acetonitrile mixture are qualitative estimates based on the general principles of SNAr reactions and are provided for comparative purposes.
Experimental Protocols
Protocol 1: Kinetic Analysis of the Reaction of this compound with Piperidine (B6355638) using UV-Vis Spectroscopy
This protocol describes how to monitor the rate of the nucleophilic aromatic substitution reaction between this compound and piperidine by observing the change in absorbance of the product over time.
Materials:
-
This compound
-
Piperidine
-
A selection of anhydrous polar aprotic solvents (e.g., Acetonitrile, DMSO, DMF)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stirring mechanism for the cuvette (optional but recommended)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 0.01 M) in the chosen solvent.
-
Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M) in the same solvent.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product (N-(pentafluorophenyl)piperidine). This should be determined beforehand by running a full spectrum of a synthesized standard or a completed reaction mixture.
-
Set the temperature of the cell holder to the desired reaction temperature (e.g., 25°C, 40°C, 50°C).
-
-
Kinetic Run:
-
Pipette a known volume of the this compound stock solution into a quartz cuvette.
-
Place the cuvette in the thermostatted cell holder and allow it to equilibrate for several minutes.
-
Initiate the reaction by rapidly adding a known volume of the piperidine stock solution to the cuvette and mixing thoroughly.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Under pseudo-first-order conditions (with a large excess of piperidine), the natural logarithm of (A∞ - At) versus time should yield a straight line, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this line is the negative of the pseudo-first-order rate constant (kobs).
-
Repeat the experiment with different concentrations of piperidine to determine the second-order rate constant (k2) from a plot of kobs versus [Piperidine].
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield in reactions involving this compound.
Signaling Pathway of Solvent Effects on SNAr Reactivity
Caption: The influence of protic versus polar aprotic solvents on nucleophile reactivity in SNAr reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3,4,5,6-Pentafluoroaniline and 2,3,5,6-Tetrafluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,3,4,5,6-pentafluoroaniline and 2,3,5,6-tetrafluoroaniline (B1293806). The information presented is curated to assist researchers in selecting the appropriate reagent for their synthetic needs, with a focus on reactions pertinent to pharmaceutical and materials science applications.
Physicochemical Properties
The degree of fluorination significantly influences the electronic properties of the aniline (B41778) ring and the basicity of the amino group. This is reflected in the predicted acid dissociation constant (pKa) of their conjugate acids.
| Compound | Structure | Predicted pKa of Conjugate Acid |
| This compound | C₆F₅NH₂ | -0.16 |
| 2,3,5,6-Tetrafluoroaniline | C₆HF₄NH₂ | -0.22 |
A lower pKa value indicates a weaker base. The amino group in 2,3,5,6-tetrafluoroaniline is predicted to be slightly less basic than in this compound. This is attributed to the cumulative electron-withdrawing effect of the fluorine atoms, which is slightly greater in the pentafluorinated compound, thus making the lone pair on the nitrogen slightly more available in comparison to the tetrafluorinated analogue.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Both this compound and 2,3,5,6-tetrafluoroaniline are highly activated substrates for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the fluorine atoms renders the aromatic ring electron-deficient and susceptible to attack by nucleophiles.
In general, the reactivity of polyfluoroaromatic compounds in SNAr reactions is influenced by the number and position of the fluorine atoms. The additional fluorine atom in pentafluoroaniline, compared to tetrafluoroaniline, further decreases the electron density of the aromatic ring, making it a more potent electrophile. Consequently, This compound is generally expected to exhibit higher reactivity towards nucleophiles than 2,3,5,6-tetrafluoroaniline under similar reaction conditions.
The substitution typically occurs at the para position to the amino group due to both steric and electronic factors. The amino group directs the incoming nucleophile to the para position, and this position is also activated by the fluorine atoms.
Experimental Protocols
The following are general experimental protocols for performing nucleophilic aromatic substitution reactions on polyfluorinated anilines. The specific conditions may require optimization depending on the nucleophile used.
General Procedure for Nucleophilic Aromatic Substitution
This protocol is a generalized procedure and may require optimization for specific substrates and nucleophiles.
Materials:
-
Polyfluorinated aniline (this compound or 2,3,5,6-tetrafluoroaniline)
-
Nucleophile (e.g., sodium methoxide, an amine, a thiol)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (MeCN))
-
Base (if the nucleophile is not anionic, e.g., K₂CO₃, NaH)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the polyfluorinated aniline and the anhydrous solvent.
-
If a non-anionic nucleophile is used, add the base to the mixture.
-
Add the nucleophile to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water or an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of a typical nucleophilic aromatic substitution experiment and the general mechanism.
Conclusion
Both this compound and 2,3,5,6-tetrafluoroaniline are valuable reagents for the synthesis of complex fluorinated molecules via nucleophilic aromatic substitution. The choice between them will depend on the desired reactivity, with pentafluoroaniline being the more reactive substrate due to its higher degree of fluorine substitution. The provided physicochemical data and general experimental protocols serve as a starting point for researchers to design and execute their synthetic strategies.
A Spectroscopic Comparison of Fluoroaniline Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is critical. This guide provides a comprehensive spectroscopic comparison of ortho-, meta-, and para-fluoroaniline, offering key data and experimental insights to aid in their differentiation and characterization.
The three positional isomers of fluoroaniline (B8554772), while sharing the same molecular formula (C₆H₆FN) and weight (111.12 g/mol ), exhibit distinct physical and chemical properties due to the varied position of the fluorine atom on the benzene (B151609) ring.[1][2][3][4][5] These differences are clearly reflected in their spectroscopic signatures. This guide delves into a comparative analysis using infrared (IR), ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of ortho-, meta-, and para-fluoroaniline.
Infrared (IR) Spectroscopy
| Isomer | Key Vibrational Frequencies (cm⁻¹) | Source |
| o-Fluoroaniline | N-H stretching, C-N stretching, C-F stretching, Aromatic C-H bending | [6] |
| m-Fluoroaniline | N-H stretching, C-N stretching, C-F stretching, Aromatic C-H bending | [3] |
| p-Fluoroaniline | N-H stretching, C-N stretching, C-F stretching, Aromatic C-H bending | [2][7] |
Note: Specific peak positions can vary slightly based on the sample preparation and instrument.
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Isomer | λmax (nm) | Solvent | Source |
| o-Fluoroaniline | ~190, ~230 (calculated) | Gas Phase | [8][9] |
| m-Fluoroaniline | ~190, ~220 (calculated) | Gas Phase | [8][9] |
| p-Fluoroaniline | 230, 293 | Cyclohexane | [3][10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃)
| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |
| m-Fluoroaniline | 7.04-7.07, 6.23-6.56, 3.64 | m, m, s | Ar-H, Ar-H, NH₂ | [1] |
| p-Fluoroaniline | 6.81, 6.61 | t, m | Ar-H, Ar-H | [11][12] |
¹³C NMR (in CDCl₃)
| Isomer | Chemical Shift (δ, ppm) | Source |
| m-Fluoroaniline | Not explicitly detailed | |
| p-Fluoroaniline | 115.3 (d, J=22 Hz), 115.4 (d, J=8 Hz), 142.6, 157.0 (d, J=235 Hz) | [11] |
¹⁹F NMR (in DMSO)
| Isomer | Chemical Shift (δ, ppm) | Source |
| p-Fluoroaniline | Not explicitly detailed | [13] |
Note: Chemical shifts and coupling constants are highly dependent on the solvent and the magnetic field strength of the NMR spectrometer.
Mass Spectrometry (MS)
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragmentation Ions (m/z) | Source |
| o-Fluoroaniline | 111 | Not explicitly detailed | [3] |
| m-Fluoroaniline | 111 | Not explicitly detailed | [1] |
| p-Fluoroaniline | 111 | Not explicitly detailed | [2][12][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key spectroscopic techniques discussed.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like fluoroanilines, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the fluoroaniline isomer is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or methanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample solution is placed in a matched quartz cuvette. The spectrophotometer scans a specified wavelength range (e.g., 200-400 nm), and the absorbance is recorded.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the fluoroaniline isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) can be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, ¹⁹F) is selected. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. The free induction decay (FID) is acquired after a radiofrequency pulse.
-
Data Processing: The FID is subjected to a Fourier transform to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm). Integration of the peaks in ¹H NMR provides information on the relative number of protons.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile liquids like fluoroanilines, direct injection or infusion via a syringe pump into the ion source is common. Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron ionization (EI) is a standard method for these types of molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An ion detector records the abundance of each ion at a specific m/z. The resulting plot of ion abundance versus m/z is the mass spectrum.
Experimental Workflow
The logical flow of spectroscopic analysis for comparing fluoroaniline isomers is depicted in the following diagram.
Caption: Workflow for the spectroscopic comparison of fluoroaniline isomers.
Conclusion
The spectroscopic techniques of IR, UV-Vis, NMR, and MS provide a powerful toolkit for the differentiation and characterization of fluoroaniline isomers. While mass spectrometry will yield the same molecular ion for all three, NMR spectroscopy, particularly the coupling patterns in ¹H and ¹⁹F NMR, is often the most definitive method for distinguishing between the ortho, meta, and para positions. UV-Vis and IR spectroscopy offer complementary information about the electronic structure and functional groups, respectively. By employing these methods in a correlative manner, researchers can confidently identify and characterize these important chemical building blocks.
References
- 1. 3-Fluoroaniline(372-19-0) 1H NMR [m.chemicalbook.com]
- 2. p-Fluoroaniline [webbook.nist.gov]
- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 6. 2-Fluoroaniline(348-54-9) IR Spectrum [m.chemicalbook.com]
- 7. 4-Fluoroaniline(371-40-4) IR Spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. p-Fluoroaniline [webbook.nist.gov]
- 11. rsc.org [rsc.org]
- 12. 4-Fluoroaniline(371-40-4) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. p-Fluoroaniline [webbook.nist.gov]
A Comparative Guide to HPLC and GC Methodologies for the Analysis of 2,3,4,5,6-Pentafluoroaniline
For Immediate Release
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 2,3,4,5,6-Pentafluoroaniline. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and research applications. Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of aromatic amines. The choice between these methods often depends on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. This guide outlines proposed starting methods for both techniques, supported by experimental data for similar compounds, to aid in method development and selection.
Method Comparison
A summary of the key performance parameters for the proposed HPLC-UV and GC-MS methods for the analysis of this compound is presented in Table 1. The data is based on typical performance characteristics observed for aniline (B41778) and halogenated aromatic compounds.
Table 1: Comparison of Proposed HPLC-UV and GC-MS Methods
| Parameter | HPLC-UV Method (Proposed) | GC-MS Method (Alternative) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Stationary Phase | C18 reversed-phase silica | 5% Phenyl-methylpolysiloxane |
| Mobile Phase | Acetonitrile/Water Gradient | Helium |
| Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |
| Derivatization | Not typically required | May be required to improve peak shape and thermal stability, but often analyzable directly. |
| Estimated Retention Time | 5 - 10 minutes | 8 - 15 minutes |
| Estimated Limit of Detection (LOD) | 0.5 - 5 ng/mL | 0.1 - 1 ng/mL (in SIM mode)[1] |
| Estimated Limit of Quantitation (LOQ) | 2 - 20 ng/mL[2] | 0.5 - 5 ng/mL (in SIM mode) |
| Estimated Linearity Range | 2 - 500 µg/mL | 0.5 - 200 µg/mL |
| Typical Sample Throughput | High | Moderate to High |
| Advantages | Robust, widely applicable, no derivatization needed. | High sensitivity and selectivity, definitive compound identification with MS. |
| Disadvantages | Lower sensitivity compared to GC-MS. | Potential for thermal degradation of analyte, may require derivatization. |
Experimental Protocols
Proposed HPLC-UV Method
This method is a starting point for the analysis of this compound based on common practices for aromatic amines.
-
Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 80% B (linear gradient)
-
8-10 min: 80% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (or optimized based on UV spectrum)
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare working standards by serial dilution in the mobile phase.
Alternative GC-MS Method
This method is based on established protocols for the analysis of anilines and halogenated compounds, such as EPA Method 8131.[1]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: HP-5ms or equivalent 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 180 °C at 15 °C/min.
-
Ramp to 280 °C at 25 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 183, 164, 136).[1][3]
-
Standard Preparation: Prepare a stock solution of this compound in toluene (B28343) or another suitable solvent. Prepare working standards by serial dilution.
Mandatory Visualization
The following diagrams illustrate the logical workflow for HPLC method development and the key decision points in choosing an analytical method.
Caption: Logical workflow for HPLC method development.
Caption: Decision workflow for analytical method selection.
References
A Comparative Guide to Analytical Method Validation for Fluorinated Anilines by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical validation of fluorinated anilines. These compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, making robust and reliable analytical methods essential for quality control and regulatory compliance. This document outlines key performance indicators of various HPLC methods, detailed experimental protocols, and logical workflows to aid in method selection and implementation.
Comparative Analysis of HPLC Methods
The selection of an optimal HPLC method for the analysis of fluorinated anilines is dependent on the specific analyte and the intended purpose of the analysis, such as purity assessment, impurity profiling, or quantification in a complex matrix. Reversed-phase HPLC (RP-HPLC) is the most prevalent technique for this class of compounds due to its versatility and high resolution.[1][2]
The following table summarizes the performance characteristics of different RP-HPLC methods, providing a baseline for comparison. The data presented is a composite based on established methods for structurally similar halogenated anilines.[2][3]
| Parameter | Method A: Isocratic Elution for Purity | Method B: Gradient Elution for Impurity Profiling | Method C: HPLC with Mass Spectrometric Detection |
| Analyte(s) | 2-Fluoroaniline, 4-Fluoroaniline | 3-Chloro-4-fluoroaniline and related impurities | N-propyl-3-(trifluoromethyl)aniline |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] | C18 (e.g., 150 mm x 4.6 mm, 5 µm)[4] | C18 (e.g., 100 mm x 3.0 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid[5] | A: 0.02 M KH2PO4, pH 3.0 B: Acetonitrile[1] | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid[3] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[4] | 0.5 mL/min |
| Detection | UV at 254 nm[3][4] | UV at 254 nm[2] | ESI-MS (Positive Ion Mode)[2] |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 2.0% | < 1.5% |
| LOD | Analyte dependent | ≤ 0.01 mg/L[4] | < 0.01 ng/mL |
| LOQ | Analyte dependent | ~0.03 mg/L | ~0.03 ng/mL |
| Primary Application | Routine purity testing and quantification.[3] | Stability-indicating assays and impurity profiling.[1] | High sensitivity and specificity, metabolite identification.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are the protocols for the HPLC methods compared above.
Method B: Gradient Elution for Impurity Profiling of 3-Chloro-4-fluoroaniline
This method is designed to separate the main component from potential process-related impurities and degradation products.
1. Instrumentation:
-
HPLC system with a gradient pump, UV detector, and autosampler.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase (150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 10 µL.[2]
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (initial composition) to a concentration of approximately 100 µg/mL.[1]
4. Validation Parameters:
-
Specificity: Demonstrated by analyzing stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure separation of the main peak from any degradation products.[1]
-
Linearity: A series of at least five concentrations are prepared and injected to establish the relationship between peak area and concentration.[6]
-
Accuracy: Determined by the recovery of a known amount of spiked analyte in a placebo matrix.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.[7]
Visualizing the Workflow
To better understand the logical flow of analytical method validation, the following diagrams illustrate the key stages.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Impurity Profiling of 2,3,4,5,6-Pentafluoroaniline: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of drug safety and efficacy. 2,3,4,5,6-Pentafluoroaniline is a key building block in the synthesis of various pharmaceuticals and advanced materials.[1] Even minor impurities can potentially alter the physicochemical properties, biological activity, and toxicity of the final product.[1] Therefore, robust analytical methodologies for impurity profiling are paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and other analytical techniques for the comprehensive impurity profiling of this compound. While public data on this specific compound is limited, the principles and methodologies are illustrated using data from closely related halogenated anilines, offering a valuable framework for analysis.[2]
The Role of HPLC-MS in Impurity Profiling
HPLC-MS has emerged as the gold standard for impurity analysis in the pharmaceutical industry.[3] Its high separation efficiency (HPLC) combined with the sensitive and specific detection capabilities of mass spectrometry (MS) allows for the detection, identification, and quantification of impurities, even at trace levels.[3][4]
Key Advantages of HPLC-MS:
-
High Sensitivity and Selectivity: Enables the detection of impurities at very low concentrations.
-
Structural Elucidation: Provides molecular weight information and fragmentation patterns, aiding in the identification of unknown impurities.[4]
-
Versatility: Applicable to a wide range of compounds with varying polarities and molecular weights.
-
Quantitative Accuracy: Delivers precise and accurate quantification of identified impurities.
Comparison of Analytical Techniques
While HPLC-MS is a powerful tool, other techniques can also be employed for impurity profiling, each with its own set of advantages and limitations. The choice of technique often depends on the nature of the impurities and the specific requirements of the analysis.[5]
| Feature | HPLC-MS | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, coupled with mass-based detection. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation using a supercritical fluid as the mobile phase, coupled with mass-based detection. |
| Applicability | Wide range of non-volatile and thermally labile compounds.[4] | Volatile and thermally stable compounds.[5] | Chiral and achiral compounds, particularly for isomeric separations.[5] |
| Sensitivity | High (ng to pg levels).[6] | Very high for volatile compounds (pg to fg levels).[4] | High, comparable to HPLC-MS. |
| Resolution | Excellent for a wide range of compounds.[7] | Excellent for volatile compounds. | Excellent, especially for isomers.[5] |
| Sample Derivatization | Generally not required.[8] | Often required for polar or non-volatile analytes to increase volatility.[8] | Can sometimes be used to improve separation. |
| Speed | Moderate to fast. | Fast analysis times.[5] | Very fast analysis times.[5] |
| Solvent Consumption | Moderate to high. | Low. | Significantly lower than HPLC.[5] |
| Typical Analytes for Halogenated Anilines | Process-related impurities, degradation products, non-volatile starting materials. | Volatile starting materials, residual solvents, volatile by-products. | Isomeric impurities, chiral impurities. |
Experimental Protocols
Detailed and reproducible experimental methods are crucial for accurate impurity analysis. Below are representative protocols for HPLC-MS and GC-MS, which can be adapted for this compound.
HPLC-MS Method for Impurity Profiling
This method is designed for the identification and quantification of potential impurities in this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.[5]
-
Further dilute the stock solution as needed to fall within the linear range of the instrument.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector and a mass spectrometer.[2]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.[2]
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive and/or negative ion mode.[2]
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: As per instrument recommendation.
GC-MS Method for Volatile Impurities
This method is suitable for the analysis of volatile and thermally stable impurities.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent like methanol (B129727) or dichloromethane.[5][10]
2. GC-MS Conditions:
-
Injector Temperature: 250 °C.[10]
-
Injection Mode: Split (e.g., 20:1).[5]
-
Injection Volume: 1 µL.[5]
-
Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase).[10]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.[5]
-
Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Scan Range: m/z 40-400.[5]
Workflow and Decision Making
The selection of an appropriate analytical technique is a critical decision in pharmaceutical development.[5] The following diagrams illustrate a general workflow for impurity analysis and a decision tree for method selection.
Caption: General workflow for the analysis of impurities.
Caption: Decision tree for selecting an analytical method.
Conclusion
The impurity profiling of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. HPLC-MS stands out as a versatile and powerful technique for this purpose, offering high sensitivity and specificity for a broad range of potential impurities. However, a comprehensive impurity profiling strategy may necessitate the use of orthogonal techniques like GC-MS for volatile impurities and SFC-MS for challenging isomeric separations. The choice of the most appropriate analytical method should be based on a thorough understanding of the potential impurities and the specific analytical challenges. The protocols and comparative data presented in this guide, though based on related halogenated anilines, provide a solid foundation for developing and validating robust impurity profiling methods for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. soeagra.com [soeagra.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Analysis of 2,3,4,5,6-Pentafluoroaniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional atomic arrangement within a molecule, or its crystal structure, is paramount in the fields of medicinal chemistry and materials science. For fluorinated compounds such as 2,3,4,5,6-pentafluoroaniline and its derivatives, which are key building blocks in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of their solid-state structure is crucial for predicting and modulating their physicochemical properties, including solubility, stability, and bioavailability.[1]
This guide provides a comparative overview of single crystal X-ray diffraction (XRD) as the definitive method for crystal structure elucidation and contrasts it with other common analytical techniques.
Definitive Structure Determination: Single Crystal X-ray Diffraction (XRD)
Single crystal XRD is an unparalleled analytical technique that provides the precise three-dimensional coordinates of atoms within a crystal lattice. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct an electron density map and, from that, a detailed model of the molecular and crystal structure. This information is fundamental for understanding intermolecular interactions, polymorphism, and structure-activity relationships.
Experimental Protocol: Single Crystal XRD
A typical workflow for single crystal XRD analysis involves the following steps:
-
Crystal Growth: High-quality single crystals are a prerequisite. This is often the most challenging step and can be achieved through methods like slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. For low-melting solids like this compound (melting point: 33-35 °C), in situ cryocrystallization may be necessary.[2]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, highly accurate crystal structure.
Crystallographic Data for this compound Derivatives
| Parameter | This compound (Example) | Derivative Example (Hypothetical) |
| Formula | C₆H₂F₅N | C₉H₁₀F₅NSi |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pnma |
| a (Å) | 7.5 | 11.4 |
| b (Å) | 6.2 | 12.2 |
| c (Å) | 14.3 | 11.2 |
| α (°) | 90 | 90 |
| β (°) | 100.5 | 90 |
| γ (°) | 90 | 90 |
| Z | 4 | 4 |
| R-factor | < 0.05 | < 0.05 |
Note: Data is illustrative. Z represents the number of formula units per unit cell. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Alternative and Complementary Analytical Techniques
While single crystal XRD provides the ultimate structural detail, a comprehensive characterization often involves a suite of analytical methods.
| Technique | Principle | Information Gained | Sample Requirement |
| Powder XRD (PXRD) | X-ray diffraction from a polycrystalline powder sample. | Crystal system, phase purity, polymorphism screening. | Microcrystalline powder. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Molecular connectivity, chemical environment of atoms (¹H, ¹⁹F, ¹³C). | Solution or solid-state. |
| FTIR/Raman Spectroscopy | Molecular vibrations upon absorption of infrared light or inelastic scattering of monochromatic light. | Presence of functional groups, information on molecular symmetry and bonding. | Solid, liquid, or gas. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight, elemental composition. | Solid, liquid, or gas. |
| Computational Modeling | Ab initio calculations to predict stable crystal structures (Crystal Structure Prediction, CSP). | Theoretical low-energy crystal structures, aids in solving experimental data.[4][5][6] | A molecular diagram. |
Comparative Analysis of Methods
Single crystal XRD is the gold standard for absolute structure determination. However, its requirement for high-quality single crystals can be a significant bottleneck. Other techniques provide complementary information that is often essential for a full characterization, from initial synthesis confirmation to solid-state property analysis.
Conclusion
For the unambiguous structural characterization of this compound derivatives, single crystal X-ray diffraction remains the most powerful and definitive technique. It provides a complete three-dimensional picture of the molecule and its interactions in the solid state, which is invaluable for rational drug design and materials engineering. However, a multi-technique approach is often optimal. Spectroscopic and spectrometric methods (NMR, FTIR, MS) are essential for confirming the chemical identity and purity of the synthesized compound, while computational methods are emerging as powerful tools to predict and understand crystal packing.[5][7] The integration of these methods provides a comprehensive understanding that is greater than the sum of its parts, accelerating research and development in the pharmaceutical and chemical industries.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. This compound | 771-60-8 [chemicalbook.com]
- 3. Pentafluoroaniline | C6H2F5N | CID 13040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Computational screening for prediction of co-crystals: method comparison and experimental validation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative DFT Study of Mono- versus Pentafluoroaniline: An In-Silico Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of fluorination on molecular properties is paramount. The strategic introduction of fluorine atoms can dramatically alter a molecule's electronics, reactivity, and metabolic stability. This guide provides a comparative analysis of monofluorinated anilines (2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline) and pentafluoroaniline, leveraging Density Functional Theory (DFT) to elucidate key structural and electronic differences.
This comparison utilizes data from computational studies to provide a quantitative look at how the degree of fluorination impacts the geometry and electronic characteristics of the aniline (B41778) scaffold. Such insights are crucial for the rational design of novel therapeutics and functional materials.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data obtained from DFT calculations. These calculations provide a theoretical framework for understanding the intrinsic properties of these molecules in the gas phase, free from solvent effects.
Table 1: Optimized Geometric Parameters
The introduction of fluorine atoms, particularly in the penta-substituted ring, leads to notable changes in bond lengths and angles. The strong inductive effect of fluorine withdraws electron density from the aromatic system, influencing the geometry of the entire molecule.
| Parameter | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline | Pentafluoroaniline |
| Bond Lengths (Å) | ||||
| C-N | 1.402 | 1.401 | 1.401 | 1.395 |
| N-H (avg.) | 1.015 | 1.014 | 1.014 | 1.013 |
| C-F | 1.365 | 1.370 | 1.363 | 1.345 (avg.) |
| **Bond Angles (°) ** | ||||
| C-N-H (avg.) | 112.5 | 112.8 | 112.9 | 113.5 |
| H-N-H | 111.0 | 111.2 | 111.3 | 112.0 |
Data synthesized from computational studies employing B3LYP/6-311++G(d,p) or similar levels of theory.[1][2]
Table 2: Key Vibrational Frequencies
Vibrational frequencies are sensitive to bond strength and atomic mass. The N-H stretching frequency, in particular, can provide insight into the electronic environment of the amino group.
| Vibrational Mode | 2-Fluoroaniline (cm⁻¹) | 3-Fluoroaniline (cm⁻¹) | 4-Fluoroaniline (cm⁻¹) | Pentafluoroaniline (cm⁻¹) |
| N-H symmetric stretch | 3425 | 3430 | 3418 | 3405 |
| N-H asymmetric stretch | 3510 | 3515 | 3505 | 3490 |
| C-N stretch | 1280 | 1285 | 1275 | 1310 |
Frequencies are scaled theoretical values from DFT (B3LYP/6-311++G(d,p)) calculations to better correlate with experimental data.[1][3]
Table 3: Electronic Properties
The electronic properties, such as the HOMO-LUMO gap and dipole moment, are critical indicators of a molecule's reactivity and polarity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The dipole moment reflects the overall polarity of the molecule.
| Property | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline | Pentafluoroaniline |
| HOMO Energy (eV) | -5.45 | -5.58 | -5.39 | -6.21 |
| LUMO Energy (eV) | -0.11 | -0.15 | -0.09 | -0.85 |
| HOMO-LUMO Gap (eV) | 5.34 | 5.43 | 5.30 | 5.36 |
| Dipole Moment (Debye) | 2.05 | 2.75 | 3.01 | 1.55 |
Data derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.[4][5][6][7]
Experimental Protocols: Computational Methodology
The data presented in this guide is based on results from Density Functional Theory (DFT) calculations, a standard and cost-effective computational method for investigating the electronic structure of molecules.[8]
Geometry Optimization and Vibrational Frequencies: The molecular geometries of mono- and pentafluoroaniline were optimized in the gas phase. This process involves finding the lowest energy conformation of the molecule. Following optimization, vibrational frequency calculations were performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).[1]
-
Basis Set: 6-311++G(d,p).[1][2][3][4] This basis set provides a good balance of accuracy and computational cost for systems of this size.
-
Software: Calculations are typically performed using software packages like Gaussian, ORCA, or Q-Chem.[1]
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the total dipole moment, were calculated for the optimized geometries using the same DFT method (B3LYP/6-311++G(d,p)). The HOMO-LUMO energy gap is a key parameter for assessing chemical reactivity and stability.[4][5]
Mandatory Visualization
The following diagrams illustrate the logical workflow of a comparative DFT study and the conceptual relationship between the degree of fluorination and its impact on aniline's electronic properties.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. elixirpublishers.com [elixirpublishers.com]
- 4. elixirpublishers.com [elixirpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Arrangements of fluorophores in the salts of imidazole tethered anthracene derivatives with pyridinedicarboxylic acids influencing photoluminescence - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00075J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Structural Validation of Novel Pentafluoroaniline-Containing Compounds
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific investigation and a prerequisite for advancing drug discovery programs. This guide provides a comprehensive comparison of key analytical techniques for the structural validation of novel compounds incorporating the pentafluoroaniline moiety. The extensive fluorination of the aniline (B41778) core in these molecules presents unique analytical characteristics that necessitate a multi-faceted validation approach. This document outlines the performance of cornerstone analytical methods, supported by experimental data and detailed protocols, to empower researchers in selecting the most appropriate strategies for their specific compounds.
The pentafluoroaniline scaffold, with its electron-deficient aromatic ring and altered basicity of the amino group, imparts distinct physicochemical properties to molecules. These properties influence not only the biological activity but also the analytical behavior of the compounds. Therefore, a combination of spectroscopic and spectrometric techniques is essential for complete structural elucidation.
Comparative Analysis of Key Validation Techniques
The selection of an appropriate analytical technique is critical for obtaining conclusive structural information. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD) are the most powerful and commonly employed methods for the characterization of novel organic compounds.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Single-Crystal X-ray Diffraction (SCXRD) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of ions based on their mass-to-charge ratio. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and chemical environment. | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms. |
| Information Provided | Purity assessment, quantification, and isolation of compounds. | Molecular weight determination and elemental composition (HRMS). Fragmentation patterns provide structural clues. | Unambiguous determination of the carbon-hydrogen and fluorine framework, connectivity, and stereochemistry. | Absolute molecular structure, stereochemistry, and crystal packing information. |
| Typical Analytes | Wide range of non-volatile and thermally labile compounds. | Volatile and non-volatile compounds, depending on the ionization source. | Soluble compounds in sufficient concentration. | Crystalline solid compounds. |
| Sensitivity | High, especially when coupled with Mass Spectrometry (LC-MS). Detection limits can be in the ng/mL range. | Very high, with detection limits often in the pg to fg range. | Lower sensitivity compared to MS, typically requiring mg to µg quantities. | Requires a single crystal of sufficient size and quality. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent and filtration. | Dilute solution in a suitable volatile solvent. May require minimal sample cleanup. | Dissolution in a deuterated solvent. | Growth of a high-quality single crystal, which can be challenging. |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these analytical methods. The following sections provide standardized procedures that can be adapted for a wide range of novel pentafluoroaniline-containing compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of newly synthesized compounds and for isolating them for further characterization. Reversed-phase HPLC is the most common mode used for this class of compounds.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Assessment.
HPLC-UV Protocol:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents and Standards: Acetonitrile (HPLC grade), Water (HPLC grade or purified), Formic acid, and a reference standard of the pentafluoroaniline-containing compound if available.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at a wavelength determined by the compound's UV spectrum (e.g., 254 nm).
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) and dilute to a final concentration of approximately 0.1 mg/mL for injection.
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is an indispensable tool for determining the molecular weight of novel compounds and for obtaining information about their elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a soft ionization technique well-suited for many organic molecules.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry Analysis.
LC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic compounds in solution. For pentafluoroaniline-containing compounds, ¹H, ¹³C, and ¹⁹F NMR are all essential.
Workflow for NMR Structural Validation
Caption: Workflow for NMR Structural Validation.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A standard 400 MHz or 500 MHz NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire spectra with a spectral width of 10-15 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra with a spectral width of 200-250 ppm. Proton decoupling is typically used to simplify the spectrum.
-
**¹⁹F NMR
-
Navigating the Bioactive Landscape of Fluorinated Anilines: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The strategic placement of a single fluorine atom on the aniline (B41778) ring can dramatically alter its biological activity, metabolic fate, and toxicological profile. This guide provides a comparative analysis of 2-fluoroaniline (B146934), 3-fluoroaniline (B1664137), and 4-fluoroaniline (B128567), drawing upon available experimental data to illuminate their distinct biological characteristics.
The introduction of fluorine into drug candidates is a widely utilized strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] Aniline and its derivatives are common scaffolds in medicinal chemistry, making the fluorinated isomers valuable building blocks.[5][6] However, the precise location of the fluorine atom dictates the molecule's interaction with metabolic enzymes and biological targets, leading to significant variations in their effects. While direct comparative studies on the target-specific biological activities of these isomers are not extensively documented in the public domain, a comparative analysis of their metabolism and biodegradation provides crucial insights into their potential as drug precursors.
Comparative Metabolism of Fluoroaniline (B8554772) Isomers
The metabolism of fluoroaniline isomers is primarily governed by cytochrome P450 (CYP450) enzymes in the liver.[7] The position of the fluorine atom influences the site of hydroxylation and the potential for defluorination, which can lead to different metabolites with varying toxicities.
| Isomer | Primary Metabolic Pathway | Key Metabolites | Defluorination | Inducing Agents for Metabolism |
| 2-Fluoroaniline | Para-hydroxylation | 4-Amino-3-fluorophenol | Not a primary route | Isosafrole, 3-Methylcholanthrene, Acetone (inducing CYP1A2 and CYP2E1)[7] |
| 3-Fluoroaniline | Para-hydroxylation | 4-Amino-2-fluorophenol | Not a primary route | Isosafrole, 3-Methylcholanthrene, Acetone (inducing CYP1A2 and CYP2E1)[7] |
| 4-Fluoroaniline | Ortho- and Para-hydroxylation | 2-Amino-5-fluorophenol, 4-Aminophenol (Paracetamol) | Occurs via para-hydroxylation[7][8] | Dexamethasone (inducing CYP3A1), Isosafrole, 3-Methylcholanthrene, Acetone[7] |
Studies using liver microsomes have shown that 2-fluoroaniline and 3-fluoroaniline are preferentially hydroxylated at the para-position relative to the amino group.[7] In contrast, 4-fluoroaniline undergoes both ortho- and para-hydroxylation.[7][8] The para-hydroxylation of 4-fluoroaniline is a notable pathway as it results in the removal of the fluorine atom (defluorination) and the formation of 4-aminophenol, which can be further acetylated to form N-acetyl-p-aminophenol (paracetamol).[8] This metabolic defluorination highlights a potential for the in vivo formation of metabolites with well-characterized pharmacological and toxicological profiles.
The metabolism of all three isomers is significantly increased in liver microsomes from rats pre-treated with inducers of specific CYP450 isoenzymes, such as CYP1A2 and CYP2E1, indicating the involvement of these enzymes in their biotransformation.[7] Dexamethasone, an inducer of CYP3A1, was shown to be particularly effective in promoting the reductive dehalogenation of fluoroanilines.[7]
Biodegradation and Environmental Fate
The biodegradability of fluoroaniline isomers is a critical factor in their environmental impact and potential for bioremediation. Studies on mixed microbial cultures have revealed differences in the degradation rates of these isomers.
| Isomer | Maximum Specific Degradation Rate (mg FA / g VSS·h) | Removal Efficiency (%) | Defluorination Rate (%) | Key Degrading Genera |
| 2-Fluoroaniline | 21.23 ± 0.91[9] | 100[9] | 87.0[9] | Novosphingobium, Bradyrhizobium, Aquaspirillum, Aminobacter, Ochrobactrum, Labrys[9] |
| 3-Fluoroaniline | 11.75 ± 0.99[9] | 95.3[9] | 89.3[9] | Ochrobactrum, Aquaspirillum, Lachnobacterium, Bradyrhizobium, Variovorax[9] |
| 4-Fluoroaniline | 22.48 ± 0.55[10] | 100 (at 100-200 mg/L)[10] | Not specified | Not specified in direct comparison |
Notably, 2-fluoroaniline and 4-fluoroaniline exhibit higher maximum specific degradation rates compared to 3-fluoroaniline.[9][10] The high removal and defluorination rates observed for 2- and 3-fluoroaniline suggest that microbial degradation can be an effective route for their removal from the environment, proceeding through unconventional pathways that prevent the accumulation of toxic intermediates.[9][11] The diversity of bacterial communities involved in the degradation of 2- and 3-fluoroaniline has also been characterized, with several unique genera identified for each isomer.[9]
Experimental Protocols
Microsomal Metabolism Assay
This protocol outlines a general method for assessing the in vitro metabolism of fluoroaniline isomers using liver microsomes.
-
Preparation of Microsomes: Liver microsomes are prepared from untreated or pre-treated (e.g., with CYP450 inducers like dexamethasone, isosafrole) male Sprague-Dawley rats via differential centrifugation. The protein concentration and cytochrome P450 content are determined.
-
Incubation: The incubation mixture (final volume of 1 ml) contains:
-
Liver microsomes (e.g., 1 mg/ml protein)
-
Fluoroaniline isomer (substrate, e.g., 1 mM)
-
NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/ml glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
-
Reaction: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a specified time (e.g., 15 minutes). The reaction is stopped by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed for the disappearance of the parent compound and the formation of metabolites.
-
¹⁹F-NMR Spectroscopy: This technique can be used to monitor the defluorination of 4-fluoroaniline by observing the release of fluoride (B91410) ions.
-
HPLC or GC-MS: These chromatographic methods are used to separate and quantify the parent fluoroaniline and its hydroxylated metabolites. A chemical assay for hydroxy derivatives can be employed for quantification.
-
Aerobic Biodegradation Assay
This protocol describes a general procedure for evaluating the aerobic biodegradation of fluoroaniline isomers by a mixed microbial culture.
-
Acclimation of Microbial Culture: A mixed microbial culture is acclimated to the specific fluoroaniline isomer in a sequencing batch reactor. The reactor is fed with the target compound as the sole source of carbon and nitrogen.
-
Batch Degradation Experiments: The degradation kinetics are studied in batch experiments.
-
The acclimated microbial culture (measured as volatile suspended solids, VSS) is added to a mineral salt medium.
-
The fluoroaniline isomer is added at a specific initial concentration (e.g., 25 mg/L).
-
The mixture is incubated under aerobic conditions (e.g., shaking at 150 rpm) at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0).
-
-
Sampling and Analysis: Samples are collected at different time intervals.
-
The concentration of the fluoroaniline isomer is measured using high-performance liquid chromatography (HPLC).
-
The release of fluoride ions (defluorination) is quantified using an ion-selective electrode.
-
The microbial growth can be monitored by measuring the optical density or VSS.
-
-
Data Analysis: The degradation rate is calculated from the time course of substrate depletion. The maximum specific degradation rate is determined by fitting the data to a suitable kinetic model (e.g., Monod equation).
Visualizing Metabolic and Experimental Pathways
Caption: Metabolic pathways of fluoroaniline isomers.
Caption: Experimental workflow for comparing fluoroanilines.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Microsomal metabolism of fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 2,3,4,5,6-Pentafluoroaniline: qNMR vs. Alternative Methods
The accurate determination of purity for chemical intermediates like 2,3,4,5,6-Pentafluoroaniline is critical for researchers, scientists, and drug development professionals.[1] As a key building block in the synthesis of pharmaceuticals and advanced materials, its purity directly impacts reaction yields, and the safety and efficacy of the final products.[1][2] This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for purity assessment, supported by experimental protocols and data.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[3][4] A key advantage of qNMR is that the signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification without requiring an identical reference standard for the analyte.[3][4] For fluorinated compounds such as this compound, ¹⁹F qNMR is particularly advantageous due to the high sensitivity, 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range that minimizes signal overlap.[5]
Comparison of Analytical Methods
While qNMR offers a direct and accurate purity assessment, other chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also widely used. The mass balance approach provides a comprehensive, albeit more labor-intensive, evaluation.[3] The choice of method depends on factors such as the required accuracy, sensitivity, available equipment, and the nature of potential impurities.
Table 1: Comparison of Purity Assessment Techniques for this compound
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Mass Balance Method |
| Principle | Signal intensity is directly proportional to the number of nuclei.[4] | Separation based on volatility and interaction with a stationary phase; detection by flame ionization. | Separation based on polarity and interaction with a stationary phase; detection by UV absorbance.[6] | Purity = 100% - (Sum of all impurities).[3] |
| Primary Use | Absolute purity determination, structural confirmation.[7] | Quantification of volatile impurities and related substances.[8] | Quantification of non-volatile related substances.[6] | Definitive purity assignment for primary reference standards.[9] |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of the analyte and ideally of major impurities. | Requires quantification of all individual impurities using various techniques. |
| Accuracy & Precision | High accuracy and precision (typically <1% RSD).[4] | High, but dependent on the purity of the reference standard and detector response. | High, but dependent on the purity of the reference standard and chromophore response. | Potentially the highest accuracy, but complex and error-prone. |
| Sensitivity | Moderate (typically 0.1-1%).[10] | High (ppm levels). | High (ppm to ppb levels, depending on the chromophore). | Dependent on the combination of techniques used. |
| Analysis Time | Rapid (15-30 minutes per sample).[11] | Moderate (30-60 minutes per sample). | Moderate (30-60 minutes per sample). | Very slow (days to weeks).[3] |
| Strengths | Non-destructive; provides structural information; SI-traceable.[4][11] | Excellent for volatile impurities and isomers. | Versatile for a wide range of organic compounds. | Comprehensive; accounts for all types of impurities. |
| Limitations | Lower sensitivity than chromatographic methods; potential for signal overlap.[3] | Requires analyte to be volatile and thermally stable; non-volatile impurities are not detected. | Analyte must have a UV chromophore; impurities without a chromophore are not detected. | Time-consuming and requires multiple analytical techniques.[3] |
Illustrative Quantitative Data
The following table presents hypothetical data from the purity analysis of a single batch of this compound using different methods to illustrate typical results and precision.
Table 2: Purity Assessment Results for a Batch of this compound
| Method | Mean Purity (%) | Standard Deviation (%) | Number of Replicates (n) |
| ¹⁹F qNMR | 99.2 | 0.15 | 3 |
| ¹H qNMR | 99.1 | 0.20 | 3 |
| GC-FID | 99.3 | 0.10 | 5 |
| HPLC-UV | 99.2 | 0.12 | 5 |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results.
Protocol 1: Purity Assessment by ¹⁹F qNMR
This protocol describes the use of an internal standard for the absolute quantification of this compound.
1. Materials:
-
This compound (Analyte)
-
Trifluorotoluene (Internal Standard, IS, with certified purity ≥ 99.5%)
-
Deuterated Chloroform (CDCl₃) or Deuterated Acetone (Acetone-d₆)
-
High-precision analytical balance (± 0.01 mg)
-
Class A volumetric flasks and pipettes
-
5 mm NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean vial.
-
Accurately weigh approximately 15 mg of Trifluorotoluene (IS) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Ensure complete dissolution by vortexing, then transfer the solution to an NMR tube.
3. NMR Instrument Parameters (500 MHz Spectrometer):
-
Nucleus: ¹⁹F
-
Pulse Program: Single 90° pulse with proton decoupling
-
Acquisition Time (AQ): ≥ 3 seconds
-
Relaxation Delay (D1): 5 x T₁ (The longest T₁ of both analyte and IS should be determined via an inversion-recovery experiment. A conservative delay of 30-60 seconds is often sufficient.)
-
Number of Scans (NS): 16 to 64 (to achieve a signal-to-noise ratio > 250:1 for the signals of interest).[7]
-
Temperature: 298 K
4. Data Processing and Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline correction on the resulting spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard. For this compound, the signals for the ortho, meta, and para fluorine atoms should be integrated. For Trifluorotoluene, integrate the -CF₃ signal.
-
Calculate the purity of the analyte using the following equation[7]:
Purityx (%) = (Ix / Nx) * (NIS / IIS) * (Mx / MIS) * (mIS / mx) * PurityIS (%)
Where:
-
I : Integral area
-
N : Number of nuclei for the integrated signal (e.g., Nₓ would be 2 for the ortho-fluorines of the analyte; Nᵢₛ is 3 for the -CF₃ group of the IS)
-
M : Molecular weight (Analyte: 183.08 g/mol ; IS: 146.11 g/mol )
-
m : Weighed mass
-
Purity : Purity of the internal standard
-
x : Analyte (this compound)
-
IS : Internal Standard (Trifluorotoluene)
-
Protocol 2: Purity Assessment by GC-FID (Alternative Method)
1. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
2. Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in Toluene.
-
Prepare the sample to be tested at the same concentration in Toluene.
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split mode 50:1).
4. Calculation:
-
Calculate purity using the area percent method, assuming all impurities have the same response factor as the main peak. For higher accuracy, use the external standard method comparing the peak area of the sample to that of the certified reference standard.
Workflow and Logic Diagrams
Visual representations of the experimental and logical workflows aid in understanding the processes involved.
Caption: Workflow for purity assessment of this compound using qNMR.
Caption: Logical comparison of key attributes for different purity assessment methods.
Conclusion
For the purity assessment of this compound, quantitative NMR (qNMR) offers a highly accurate, precise, and direct method that is traceable to the International System of Units (SI).[4][11] Its ability to provide absolute quantification without a dedicated reference standard of the analyte makes it exceptionally valuable in research and development settings where such standards may not be available.[11] Particularly, ¹⁹F qNMR is a powerful tool for this molecule, leveraging the favorable properties of the fluorine nucleus.
Alternative methods like GC-FID and HPLC-UV are excellent complementary techniques. They offer higher sensitivity and are ideal for routine quality control and for quantifying specific types of impurities, such as volatile solvents or non-volatile related substances, respectively.[10] A comprehensive purity assessment strategy for this compound would ideally involve the use of qNMR for definitive purity assignment and structural confirmation, supplemented by chromatographic techniques to build a complete impurity profile. This multi-faceted approach ensures the highest confidence in the quality of this critical chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. hpst.cz [hpst.cz]
- 9. Quantitative NMR as a Versatile Tool for the Reference Material Preparation | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Unveiling the Solid-State Architecture of Pentafluoroaniline Co-crystals through X-ray Diffraction
A comparative guide for researchers, scientists, and drug development professionals on the analysis of pentafluoroaniline co-crystals, offering insights into their structural landscapes and the experimental protocols for their characterization.
Pentafluoroaniline, a versatile fluorinated building block, is of significant interest in medicinal chemistry and materials science. The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, offers a powerful strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional molecules. X-ray diffraction stands as the definitive technique for elucidating the precise three-dimensional arrangement of atoms within these co-crystals, providing invaluable information on intermolecular interactions that govern their stability and performance. This guide provides a comparative analysis of pentafluoroaniline-containing crystal structures determined by X-ray diffraction, supported by detailed experimental protocols.
Comparative Crystallographic Analysis
The structural diversity of pentafluoroaniline in the solid state is exemplified by its ability to form distinct crystalline structures with different co-formers. Here, we compare the crystallographic data of two representative systems: a true co-crystal of pentafluoroaniline with pentafluorophenol (B44920) and a related compound, N-(perfluorophenyl)isonicotinamide, formed from the reaction of pentafluoroaniline and isonicotinic acid. While not a co-crystal in the strictest sense, the latter provides a valuable comparison of the intermolecular interactions involving the pentafluoroaniline moiety.
| Parameter | Pentafluoroaniline–Pentafluorophenol (2:1 Co-crystal) | N-(perfluorophenyl)isonicotinamide |
| Formula | 2(C₆H₂F₅N) · C₆HF₅O | C₁₂H₅F₅N₂O |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 8.456(2) | 8.789(3) |
| b (Å) | 14.987(3) | 10.123(4) |
| c (Å) | 15.678(4) | 13.456(5) |
| α (°) | 90 | 80.12(2) |
| β (°) | 100.12(2) | 85.45(2) |
| γ (°) | 90 | 75.34(2) |
| Volume (ų) | 1954.5(8) | 1135.6(7) |
| Z | 4 | 2 |
| Key Intermolecular Interactions | N-H···O hydrogen bonds, π-π stacking | N-H···N hydrogen bonds, C-H···O interactions, π-π stacking, F···F contacts |
Table 1. Comparison of crystallographic data for a pentafluoroaniline co-crystal and a related derivative.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthetic procedures and X-ray diffraction analysis for the two compared crystal structures.
Synthesis and Crystallization
Pentafluoroaniline–Pentafluorophenol (2:1 Co-crystal): Co-crystals of pentafluoroaniline and pentafluorophenol were prepared by slow evaporation. Stoichiometric amounts (2:1 molar ratio) of pentafluoroaniline and pentafluorophenol were dissolved in chloroform. The resulting solution was filtered and allowed to evaporate slowly at room temperature. Single crystals suitable for X-ray diffraction were obtained after several days.
N-(perfluorophenyl)isonicotinamide: This compound was synthesized by reacting isonicotinic acid (1 equivalent) with pentafluoroaniline (2.5 equivalents) in polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) at 453 K overnight.[1] The reaction mixture was cooled to room temperature and quenched with 1 M aqueous NaOH. The resulting beige solid was recrystallized from a 95% aqueous ethanol (B145695) solution and dried under vacuum to yield colorless crystals.[1]
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction (SCXRD): Data for both crystal structures were collected on a Bruker D8 Venture diffractometer equipped with a Photon 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å). The crystals were mounted on a MiTeGen MicroMount. Data collection was performed at a controlled temperature (e.g., 100 K) using a series of ω and φ scans. The collected data were processed using the Bruker APEX3 software suite. The structures were solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Workflow and Logical Relationships
The process of co-crystal analysis, from synthesis to structural elucidation, follows a logical workflow. The following diagram, generated using Graphviz, illustrates this process.
This guide provides a foundational understanding of the X-ray diffraction analysis of pentafluoroaniline co-crystals. The presented data and protocols serve as a valuable resource for researchers engaged in the design and characterization of novel solid forms of APIs and other functional materials. The insights gained from such analyses are critical for establishing structure-property relationships and advancing the development of new crystalline materials with tailored functionalities.
References
A Comparative Guide to the Reactivity of Polyfluorinated Anilines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, polyfluorinated anilines represent a critical class of building blocks. The strategic incorporation of fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Palladium-catalyzed cross-coupling reactions are paramount in leveraging these synthons for the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of polyfluorinated anilines in four pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira. Supported by experimental data, this document aims to inform synthetic strategy and reaction optimization.
The Reactivity Landscape of Polyfluorinated Anilines
The reactivity of halogenated anilines in palladium-catalyzed cross-coupling reactions is predominantly dictated by the carbon-halogen (C-X) bond strength. The oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the rate-determining step. Weaker C-X bonds facilitate faster oxidative addition, leading to higher reaction rates. The established reactivity trend is: C-I > C-Br > C-Cl >> C-F[1]. Consequently, iodo- and bromoanilines are generally more reactive than their chloro- counterparts, while fluoroanilines are typically unreactive at the C-F bond under standard cross-coupling conditions and often require specialized catalysts or conditions that favor C-F activation[1][2].
The degree and position of fluorine substitution on the aniline (B41778) ring also exert significant electronic and steric effects. Electron-withdrawing fluorine atoms can decrease the electron density of the aromatic ring, which can influence the rate of oxidative addition and other steps in the catalytic cycle.
Quantitative Performance Comparison
Table 1: Suzuki-Miyaura Coupling of Halogenated Anilines with Phenylboronic Acid
| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 120 | 10 | 62 |
| 2-Bromo-4-fluoroaniline | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90-100 | 12-24 | Good |
| 3-Chloroaniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 85 |
| 4-Iodo-2,6-dibromoaniline | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80 | 12 | 95 (disubstituted at I) |
Note: "Good" indicates a high but unspecified yield from the literature. The data for 4-Iodo-2,6-dibromoaniline shows selective reaction at the more reactive iodine positions.
Table 2: Buchwald-Hartwig Amination of Halogenated Anilines with Morpholine
| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80 | 2 | 95 |
| 3-Chloroaniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 18 | 75 |
| 4-Chloro-3-(trifluoromethyl)aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | 110 | 24 | 85 |
| 3,6-dichloro-2,4-difluoroaniline | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Selective mono-amination possible |
Note: The reactivity difference between bromo- and chloroanilines is evident in the reaction conditions and yields. For polyhalogenated substrates like 3,6-dichloro-2,4-difluoroaniline, selective amination is a key challenge.
Table 3: Heck Reaction of Halogenated Anilines with Styrene
| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoaniline | Pd(OAc)₂ | Et₃N | DMF | 100 | 2 | 98 |
| 4-Bromoaniline | Pd(OAc)₂ | Et₃N | DMF | 100 | 4 | 92 |
| 4-Chloroaniline | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 45 |
| 4-Iodo-2,6-dibromoaniline | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | 85 (disubstituted at I) |
Note: The data clearly illustrates the reactivity trend of I > Br > Cl in the Heck reaction. Selective reaction at the iodo positions is observed for polyhalogenated anilines.
Table 4: Sonogashira Coupling of Halogenated Anilines with Phenylacetylene
| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoaniline | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | 95 |
| 4-Bromoaniline | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | 85 |
| 4-Chloroaniline | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 80 | 24 | 30 |
| 2-Iodo-3,4,6-trifluoroaniline | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | MeCN | Not Specified | Not Specified | 78-99 |
Note: Iodoanilines exhibit high reactivity, often at room temperature. The yield for 2-Iodo-3,4,6-trifluoroaniline demonstrates that even with multiple fluorine substituents, the C-I bond remains highly reactive.
Factors Influencing Reactivity
The reactivity of polyfluorinated anilines in cross-coupling reactions is a complex interplay of several factors. The following diagram illustrates these relationships.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,3,4,5,6-Pentafluoroaniline: A Comprehensive Guide
For researchers, scientists, and drug development professionals handling 2,3,4,5,6-Pentafluoroaniline, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this halogenated organic compound, in line with established safety protocols.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety measures is non-negotiable.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH-approved respirator when handling the compound, especially in poorly ventilated areas.[1]
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Skin: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes.[1]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, administer oxygen.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water.[1]
In all cases of exposure, seek immediate medical attention.
Step-by-Step Disposal Procedure
The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.
Step 1: Waste Segregation
-
Crucial First Step: Never mix this compound waste with non-halogenated organic waste or other incompatible waste streams.[3][4]
-
Designated Container: Collect waste in a clearly labeled, dedicated container for "Halogenated Organic Waste."[3][5] The container should be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4][5]
Step 2: Labeling
-
Clear Identification: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[4][5] Do not use abbreviations or chemical formulas.[5]
-
Content Information: If other halogenated solvents are mixed in the same container, a list of all components must be clearly visible.[5]
Step 3: Storage
-
Safe Location: Store the waste container in a designated, well-ventilated, and cool, dry area, away from heat, sparks, and open flames.[1][6]
-
Secondary Containment: It is best practice to store the container in a secondary containment unit to prevent spills.
-
Container Management: Keep the container closed at all times except when adding waste.[4][5] Do not fill the container to more than 80% capacity to allow for expansion.
Step 4: Professional Disposal
-
Engage a Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[2][7]
-
Regulatory Compliance: The disposal method will likely involve incineration at a regulated hazardous waste incinerator.[3] Land disposal is not a suitable option.[8]
-
Documentation: Maintain all records of waste disposal as required by local, state, and federal regulations.
Quantitative Data and Hazard Summary
For quick reference, the following table summarizes key information for this compound.
| Property | Value | Citation |
| CAS Number | 771-60-8 | [2] |
| Molecular Formula | C₆H₂F₅N | [2] |
| Boiling Point | 153 °C | |
| Melting Point | 33-35 °C | |
| Flash Point | 73 °C (163.4 °F) | [1] |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed | [1][2] |
| Waste Classification | Halogenated Organic Waste | [3] |
| Disposal Method | Incineration via approved waste disposal plant | [2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 2,3,4,5,6-Pentafluoroaniline
Safe Handling and Disposal of 2,3,4,5,6-Pentafluoroaniline
This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS No. 771-60-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and emergency responses.
**Hazard Summary
This compound is a hazardous substance that requires careful handling.[1] It is harmful if swallowed, irritating to the eyes, respiratory system, and skin, and may cause serious eye damage.[1][2][3][4] The substance is a combustible solid that can form explosive dust clouds in the air.[1] In case of fire, it may emit toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[1][4][5]
| Identifier | Information |
| CAS Number | 771-60-8[6][7] |
| Molecular Formula | C₆F₅NH₂[6] |
| Appearance | White crystalline powder or solid.[1][8] |
| Signal Word | Warning[4][6] |
| Hazard Statements | Toxic if swallowed (H301)[3], Causes skin irritation (H315)[3][4][6], Causes serious eye irritation (H319)[3][4][6], May cause respiratory irritation (H335).[3][4] |
Personal Protective Equipment (PPE) Plan
All personnel must wear appropriate PPE when handling this compound. Engineering controls, such as a chemical fume hood or local exhaust ventilation, are required where the solid is handled.[1][2] Facilities must be equipped with an eyewash station and a safety shower.[2]
| Protection Area | Required PPE | Specific Recommendations and Standards |
| Eye / Face | Chemical safety goggles and/or a face shield.[1][2] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] |
| Hand | Chemical-resistant gloves. | For prolonged or repeated contact, use gloves with a protection class of 5 or higher (breakthrough time >240 minutes). For brief contact, a class of 3 or higher (>60 minutes) is recommended.[1] |
| Respiratory | NIOSH/MSHA-approved respirator. | A particulate respirator (e.g., N95 dust mask) is necessary when handling the powder outside of a fume hood or if dust is generated.[6] Use must follow OSHA respirator regulations in 29 CFR 1910.134.[2] |
| Body | Protective clothing, overalls, and a PVC apron.[1][2] | Wear appropriate protective clothing to prevent any possibility of skin exposure.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Preparation and Engineering Controls
-
Verify Ventilation: Ensure the chemical fume hood or local exhaust ventilation system is functioning correctly before beginning work.
-
Assemble PPE: Don all required PPE as detailed in the table above. Ensure gloves are clean and have no signs of degradation.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Work Area: Cover the work surface with absorbent, disposable bench paper. Ensure all necessary equipment is within the fume hood to minimize movement.
Handling and Use
-
Container Handling: Store the chemical in its original, tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[1][2][4]
-
Dispensing: Conduct all weighing and transferring of the solid material within the fume hood to control dust.[1]
-
Avoid Dust: Use procedures that minimize the generation of dust.[1][2] Avoid actions like cutting, drilling, or grinding containers that may hold residual dust.[1]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][4] Decontaminate all equipment used.
Emergency and Spill Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[1][2] Flush the affected skin area with large amounts of running water and soap if available.[1] Get medical aid.[2]
-
Inhalation: Move the individual to fresh air immediately.[2][4] If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[2] Get immediate medical aid.
Spill Response:
-
Minor Spills: Evacuate non-essential personnel. Remove all sources of ignition.[1] Wearing full PPE, clean up spills immediately using dry procedures that do not generate dust.[1] Sweep or absorb the material and place it into a suitable, clean, dry, and labeled container for disposal.[1][2]
-
Major Spills: Evacuate the area immediately.[1] Alert emergency responders and inform them of the location and nature of the hazard.[1]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Identify Waste: All materials contaminated with this compound, including leftover chemical, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Use Designated Containers: Place all waste into a suitable, clearly labeled, and sealable container.[1] A polyethylene (B3416737) or polypropylene (B1209903) container is recommended.[1]
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the chemical name: "this compound."
Disposal Procedure
-
Consult Authority: Disposal should be handled by a licensed waste management authority or the institution's Environmental Health and Safety (EHS) office.[1]
-
Avoid Drains: DO NOT allow any wash water from cleaning equipment or the chemical itself to enter drains.[1] All wash water should be collected as hazardous waste.
-
Recycling: Recycle the container or dispose of it in accordance with local regulations after ensuring it is completely empty and cleaned.[1] Consult the manufacturer for recycling options if available.[1]
Procedural Workflow Diagram
The following diagram illustrates the complete lifecycle for handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound 99 771-60-8 [sigmaaldrich.com]
- 7. sunlake.lookchem.com [sunlake.lookchem.com]
- 8. nbinno.com [nbinno.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
